molecular formula C17H24O3 B15593234 3-Acetoxy-4,7(11)-cadinadien-8-one

3-Acetoxy-4,7(11)-cadinadien-8-one

Cat. No.: B15593234
M. Wt: 276.4 g/mol
InChI Key: HIEJMYXUMUNVKS-DVUFPGTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-4,7(11)-muuroladien-8-one has been reported in Ageratina adenophora with data available.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(2R,4aS,8S,8aR)-3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl] acetate

InChI

InChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3/t10-,13+,14+,16+/m0/s1

InChI Key

HIEJMYXUMUNVKS-DVUFPGTOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 3-Acetoxy-4,7(11)-cadinadien-8-one, a natural product isolated from the invasive plant species Eupatorium adenophorum (also known as Ageratina adenophora). This document details the discovery and history of the compound, its physicochemical properties, and the experimental protocols for its isolation and characterization. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide summarizes the known biological activities of related compounds and extracts from its source organism. All quantitative data is presented in structured tables, and a logical workflow for its isolation is provided in a Graphviz diagram.

Introduction

This compound is a cadinene-type sesquiterpenoid first described in 1981.[1][2][3][4] Sesquiterpenoids are a large and diverse class of natural products known for their wide range of biological activities. This compound is one of several related cadinene derivatives isolated from Eupatorium adenophorum, a plant recognized for its production of various bioactive secondary metabolites.[1][2][5] This guide aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound was first isolated and its structure elucidated in 1981 by Bohlmann and Gupta from the aerial parts of Ageratina adenophora (synonymous with Eupatorium adenophorum).[1][2][3][4] The isolation was part of a broader phytochemical investigation of the plant, which led to the identification of five other new cadinene derivatives. The structure of this compound was determined through spectroscopic methods, primarily ¹H-NMR, infrared spectroscopy, and mass spectrometry, in conjunction with chemical derivatization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₇H₂₄O₃[1][2][3]
Molecular Weight 276.37 g/mol [1][2][3]
CAS Number 104975-02-2
Class Sesquiterpenoid (Cadinene-type)[1][2]
Natural Source Eupatorium adenophorum (Ageratina adenophora)[1][2][3][4][5]

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on spectroscopic analysis. The key data from ¹H-NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented below.

Table 2: ¹H-NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.40mH-3
~5.30br sH-5
4.89br sH-12a
4.75br sH-12b
~2.90mH-1
2.15sOAc
1.80br sMe-13
1.05d7Me-14
0.95d7Me-15

Note: The data presented is based on the original publication by Bohlmann and Gupta (1981) and may be subject to variations based on experimental conditions.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic MethodKey Peaks/Fragments
IR (CCl₄) νₘₐₓ cm⁻¹ 1735 (OAc), 1680 (conj. C=O), 1640 (C=C)
Mass Spectrometry (MS) m/z (%) 276 (M⁺, 5), 234 (10), 216 (100), 199 (45), 191 (30), 173 (25), 145 (30)

Experimental Protocols

The following protocols are based on the methodologies described in the original isolation literature and general practices in natural product chemistry.

Isolation and Extraction

The isolation of this compound from E. adenophorum follows a standard procedure for the extraction of secondary metabolites from plant material.

Workflow for Isolation and Purification

G plant Aerial Parts of E. adenophorum extraction Extraction with Ether/Petroleum Ether plant->extraction crude_extract Crude Extract extraction->crude_extract cc1 Column Chromatography (Silica Gel) crude_extract->cc1 fractions Elution with Petroleum Ether/Ether Gradient cc1->fractions fraction_pool Pooling of Fractions Containing Cadinenes fractions->fraction_pool cc2 Preparative TLC (Silica Gel) fraction_pool->cc2 pure_compound This compound cc2->pure_compound

Caption: Isolation and Purification Workflow.

Detailed Protocol:

  • Plant Material Collection and Preparation: Aerial parts of Eupatorium adenophorum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted at room temperature with a 1:1 mixture of diethyl ether and petroleum ether. The solvent is subsequently removed under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of petroleum ether and diethyl ether, starting with pure petroleum ether and gradually increasing the polarity with diethyl ether.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Preparative TLC: Fractions containing this compound are pooled and further purified using preparative thin-layer chromatography on silica gel. The plate is typically developed with a petroleum ether-diethyl ether solvent system.

  • Final Purification: The band corresponding to the desired compound is scraped from the TLC plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., chloroform (B151607) or ethyl acetate). The solvent is then evaporated to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • ¹H-NMR Spectroscopy: To determine the proton framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls (from the acetate (B1210297) and ketone) and carbon-carbon double bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the structure.

Biological Activity

While the original isolation paper did not report on the biological activity of this compound, extracts of Eupatorium adenophorum and other isolated cadinene derivatives have been shown to possess a range of biological effects.

  • Antifungal and Plant Growth Inhibitory Activities: Various cadinene sesquiterpenes isolated from E. adenophorum have demonstrated antifungal and plant growth inhibitory properties.

  • General Toxicity of Extracts: Crude extracts of E. adenophorum are known to be toxic to livestock, with sesquiterpenes being implicated as the primary toxic agents.

Further research is required to determine the specific biological activities and potential therapeutic applications of pure this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise molecular mechanism of action for this compound. Research in this area would be a valuable next step to understand its potential pharmacological effects.

Conclusion

This compound is a structurally characterized sesquiterpenoid from Eupatorium adenophorum. This guide has provided a detailed account of its discovery, physicochemical properties, and the methodologies for its isolation and characterization based on the foundational work in the field. While its specific biological activities remain largely unexplored, the known bioactivities of related compounds from its natural source suggest that it may be a candidate for further pharmacological investigation. This document serves as a foundational resource to facilitate future research into this and other related natural products.

References

An In-depth Technical Guide to the Biosynthesis of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established principles of sesquiterpenoid biosynthesis in fungi and plants. While specific enzymatic data for this compound is not extensively documented, this guide provides a robust theoretical framework based on analogous pathways, such as that of gossypol (B191359) in cotton. Detailed experimental protocols for the characterization of the key enzyme classes involved—sesquiterpene synthases, cytochrome P450 monooxygenases, and acetyltransferases—are provided to facilitate further research. Quantitative data from related systems are presented to offer a comparative context for production yields and enzyme kinetics.

Introduction

Sesquiterpenoids are a large and structurally diverse class of C15 isoprenoids derived from the precursor farnesyl pyrophosphate (FPP). Within this class, the cadinane (B1243036) sesquiterpenoids are characterized by a bicyclic decalin core structure. This compound has been isolated from both plant sources, such as Eupatorium adenophorum, and is associated with the cotton boll rot fungus Diplodia gossypina. The biological role and therapeutic potential of this compound are areas of active investigation, making a thorough understanding of its biosynthesis crucial for potential biotechnological production and synthetic biology applications.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed in three key stages from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP).

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial and rate-limiting step is the cyclization of the linear FPP molecule to form the characteristic bicyclic cadinane skeleton. This reaction is catalyzed by a sesquiterpene synthase (STS), specifically a (+)-δ-cadinene synthase. The reaction proceeds through a series of carbocationic intermediates, ultimately yielding (+)-δ-cadinene.

Stage 2: Cytochrome P450-Mediated Oxidation

Following the formation of the cadinane core, the hydrocarbon backbone is functionalized by the action of cytochrome P450 monooxygenases (CYP450s). In the proposed pathway for this compound, a specific CYP450 is responsible for the hydroxylation at the C-8 position of the cadinane ring, leading to the formation of a hydroxylated intermediate. Subsequent oxidation of this alcohol to a ketone at the same position is also likely catalyzed by a CYP450 or a dehydrogenase.

Stage 3: Acetylation

The final step in the biosynthesis is the acetylation of a hydroxyl group, likely at the C-3 position, by an acetyltransferase. This enzyme utilizes acetyl-CoA as the acetyl group donor to form the final product, this compound.

Biosynthesis_of_3_Acetoxy_4_7_11_cadinadien_8_one FPP Farnesyl Pyrophosphate (FPP) Cadinene (+)-δ-Cadinene FPP->Cadinene (+)-δ-Cadinene Synthase Hydroxylated_Intermediate Cadinadien-3,8-diol Cadinene->Hydroxylated_Intermediate Cytochrome P450 (Hydroxylation at C3 & C8) Ketone_Intermediate 3-Hydroxy-4,7(11)-cadinadien-8-one Hydroxylated_Intermediate->Ketone_Intermediate Dehydrogenase/CYP450 (Oxidation at C8) Final_Product This compound Ketone_Intermediate->Final_Product Acetyltransferase (Acetylation at C3)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, data from the well-studied biosynthesis of the related cadinane sesquiterpenoid, gossypol, in cotton provides valuable comparative insights into enzyme kinetics and product yields.

Table 1: Kinetic Parameters of a Representative (+)-δ-Cadinene Synthase
Enzyme SourceSubstrateKM (µM)kcat (s-1)Reference
Gossypium arboreumFarnesyl Diphosphate3.2 ± 0.50.010 ± 0.001[1]
Gossypium arboreum (D308A mutant)Farnesyl Diphosphate43 ± 160.012 ± 0.001[1]
Table 2: Yields of Cadinane Sesquiterpenoids from Fungal Cultures
Fungal SpeciesCompoundYield (mg/L)Reference
Penicillium sp. HZ-5Amorphaenes A-ONot specified[2]
Lignosus rhinocerusα-cadinol, torreyolNot specified[3]

Experimental Protocols

The following protocols are representative methodologies for the identification and characterization of the enzymes involved in a sesquiterpenoid biosynthetic pathway.

Protocol for Heterologous Expression and Characterization of a Fungal Sesquiterpene Synthase

This protocol describes the functional characterization of a candidate sesquiterpene synthase gene from a fungus, such as Diplodia gossypina, through heterologous expression in Escherichia coli or Saccharomyces cerevisiae.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from fungal mycelia grown under conditions expected to induce secondary metabolite production.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length open reading frame of the putative sesquiterpene synthase gene using PCR with gene-specific primers.
  • Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) for E. coli or pESC-URA for S. cerevisiae).

2. Heterologous Expression:

  • In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
  • In S. cerevisiae: Transform the expression vector into a suitable yeast strain. Grow the transformed cells in a selective medium.

3. Enzyme Extraction and Assay:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells by sonication or enzymatic digestion.
  • Clarify the lysate by centrifugation to obtain the crude enzyme extract.
  • Perform an in vitro enzyme assay by incubating the crude extract with farnesyl pyrophosphate (FPP) in a suitable buffer containing MgCl2.
  • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

4. Product Analysis:

  • Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).
  • Compare the mass spectrum of the product with known standards and databases to identify the sesquiterpene product(s).

// Nodes Start [label="Start: Fungal Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Isolation [label="RNA Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR [label="PCR Amplification of STS Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Cloning into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Heterologous Expression\n(E. coli or S. cerevisiae)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Enzyme Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="In Vitro Enzyme Assay with FPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="GC-MS Analysis of Products", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Identify Sesquiterpene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> RNA_Isolation; RNA_Isolation -> cDNA_Synthesis; cDNA_Synthesis -> PCR; PCR -> Cloning; Cloning -> Expression; Expression -> Extraction; Extraction -> Assay; Assay -> Analysis; Analysis -> End; }

Figure 2: Experimental workflow for the characterization of a sesquiterpene synthase.
Protocol for In Vitro Assay of Cytochrome P450 Hydroxylation of a Sesquiterpene

This protocol outlines a method to test the hydroxylating activity of a candidate CYP450 enzyme on a sesquiterpene substrate, such as (+)-δ-cadinene.[4]

1. Recombinant Enzyme Preparation:

  • Co-express the candidate fungal CYP450 gene and a cytochrome P450 reductase (CPR) gene in a suitable host system (e.g., S. cerevisiae or insect cells).
  • Prepare microsomes from the recombinant host cells, as CYP450s are typically membrane-bound.

2. In Vitro Reaction:

  • Prepare a reaction mixture containing the microsomes, the sesquiterpene substrate (e.g., (+)-δ-cadinene) dissolved in a suitable solvent, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
  • Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).

3. Product Extraction and Analysis:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the products and analyze them by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.
  • Identify the hydroxylated product based on its mass-to-charge ratio and comparison with standards if available.

Protocol for Characterizing a Fungal Acetyltransferase with a Terpenoid Substrate

This protocol describes a method to determine the activity of a putative acetyltransferase on a hydroxylated sesquiterpenoid intermediate.

1. Recombinant Enzyme Production and Purification:

  • Clone the candidate acetyltransferase gene into an expression vector with an affinity tag (e.g., His-tag).
  • Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

  • Prepare a reaction mixture containing the purified enzyme, the hydroxylated sesquiterpenoid substrate, acetyl-CoA as the acetyl donor, and a suitable buffer.
  • Incubate the reaction at an optimal temperature.
  • Stop the reaction and extract the products.

3. Product Analysis:

  • Analyze the reaction products by LC-MS to detect the formation of the acetylated product, identified by the mass shift corresponding to the addition of an acetyl group.

Conclusion

The biosynthesis of this compound is hypothesized to be a three-step enzymatic process involving a sesquiterpene synthase, one or more cytochrome P450 monooxygenases, and an acetyltransferase. While the specific enzymes from Diplodia gossypina or Eupatorium adenophorum remain to be characterized, the provided framework and experimental protocols offer a clear path for future research. Elucidating this pathway will not only enhance our understanding of fungal secondary metabolism but also open avenues for the biotechnological production of this and other bioactive cadinane sesquiterpenoids for applications in medicine and agriculture.

References

Chemical properties and structure of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4,7(11)-cadinadien-8-one is a naturally occurring sesquiterpenoid of the cadinane (B1243036) subclass. First identified in the invasive plant species Eupatorium adenophorum (now classified as Ageratina adenophora), this compound is part of a larger family of bioactive molecules isolated from this plant. This technical guide provides a comprehensive overview of the chemical structure, properties, and (where available) the biological activities of this compound, alongside related compounds from its natural source. Due to the limited availability of detailed public data for this specific compound, information from closely related cadinane sesquiterpenes is also presented to provide a broader context for research and development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a cadinane carbon skeleton. The structure features an acetoxy group at the C-3 position, a ketone at C-8, and two double bonds at C-4 and C-7(11).

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₇H₂₄O₃MedChemExpress[1]
Molecular Weight 276.37 g/mol MedChemExpress[1]
CAS Number 104975-02-2TargetMol[2]
Appearance Not specified in available literature
Solubility Not specified in available literature

Note: Some properties are based on computational models and may vary from experimentally determined values.

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic data for this compound is not widely available in the public domain. The initial characterization was likely reported in a 1981 publication by Bohlmann et al. in the journal Phytochemistry, which described several cadinene derivatives from Ageratina adenophora.[3] For illustrative purposes, this guide presents typical spectroscopic features of related cadinane sesquiterpenes isolated from the same plant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural determination of cadinane sesquiterpenes. Key expected resonances for a structure like this compound would include:

  • ¹H NMR: Signals for methyl groups (including the acetyl methyl), olefinic protons, and protons on the saturated carbon backbone. The proton at C-3, bearing the acetoxy group, would likely appear as a downfield multiplet.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ketone (around 200 ppm), the carbonyl carbon of the acetate (B1210297) group (around 170 ppm), olefinic carbons, and the carbons of the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the acetyl group and other characteristic cleavages of the cadinane skeleton. The NIST WebBook provides mass spectrometry data for the related compound 3-Acetoxyamorpha-4,7(11)-dien-8-one, which can serve as a reference.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as C=C stretching vibrations for the double bonds.

Isolation from Natural Sources

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered aerial parts of E. adenophorum are typically extracted with a solvent of medium polarity, such as ethanol (B145695) or ethyl acetate, at room temperature.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic phase, containing the sesquiterpenoids, is collected.

  • Chromatography: The organic fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate of increasing polarity.

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

G plant_material Dried, powdered E. adenophorum extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition organic_phase Organic Phase partition->organic_phase column_chromatography Silica Gel Column Chromatography organic_phase->column_chromatography fractions Fractions column_chromatography->fractions purification Preparative TLC / HPLC fractions->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the isolation of cadinane sesquiterpenes.

Chemical Synthesis

There is no information available in the scientific literature regarding the chemical synthesis of this compound. The synthesis of such a stereochemically complex natural product would likely involve a multi-step process.

Biological Activity

While specific biological activity data for this compound is limited, numerous studies have investigated the pharmacological properties of extracts from E. adenophorum and other isolated cadinane sesquiterpenes.[6][7] These studies have revealed a range of activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal effects.[7]

It is plausible that this compound contributes to the overall bioactivity of E. adenophorum extracts. Further research is needed to determine its specific biological targets and pharmacological profile.

Logical Relationships in Drug Discovery

The exploration of natural products like this compound for drug development follows a logical pathway from discovery to potential clinical application.

G discovery Discovery & Isolation (from E. adenophorum) elucidation Structural Elucidation (Spectroscopy) discovery->elucidation bioassays In Vitro Bioassays (e.g., cytotoxicity, antimicrobial) elucidation->bioassays hit_id Hit Identification bioassays->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified logical workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a member of the diverse family of cadinane sesquiterpenes found in Eupatorium adenophorum. While its chemical structure has been determined, there is a notable lack of publicly available, detailed spectroscopic and biological data for this specific compound. Future research should focus on:

  • Re-isolation and comprehensive spectroscopic characterization: To provide a complete and publicly accessible dataset (NMR, MS, IR, etc.).

  • Total synthesis: To enable the preparation of larger quantities for biological testing and the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Biological screening: To evaluate its activity in a wide range of assays to identify potential therapeutic applications.

The rich ethnobotanical history and known bioactivities of E. adenophorum suggest that its chemical constituents, including this compound, are promising starting points for further investigation in drug discovery.

References

In-depth Technical Guide: 3-Acetoxy-4,7(11)-cadinadien-8-one (CAS: 104975-02-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid natural product isolated from the plant Eupatorium adenophorum. This technical guide serves to consolidate the currently available information on this compound. However, a comprehensive review of the scientific literature reveals a significant lack of in-depth studies on its biological activities, experimental protocols, and mechanisms of action. While its chemical structure and origin are documented, detailed spectroscopic data, quantitative biological assays, and elucidated signaling pathways are not presently available in published resources. This document provides the foundational chemical information and highlights the research gap that exists for this particular natural product.

Chemical and Physical Properties

This compound is a member of the cadinane (B1243036) class of sesquiterpenoids, which are characterized by a bicyclic carbon skeleton.

PropertyValueSource
CAS Number 104975-02-2[1][2]
Molecular Formula C₁₇H₂₄O₃[1]
Molecular Weight 276.37 g/mol [1]
Chemical Class Sesquiterpenoid (Cadinane)[1][3]
Natural Source Eupatorium adenophorum[1][3]

Synthesis and Isolation

While the natural source of this compound has been identified as Eupatorium adenophorum, detailed experimental protocols for its isolation, purification, and characterization are not described in the currently accessible scientific literature.[1][3] Similarly, no methods for its chemical synthesis have been published.

Biological Activity

The biological activity of this compound remains largely unexplored. Other cadinane sesquiterpenoids isolated from Eupatorium adenophorum have demonstrated antifungal and cytotoxic properties.[4][5] For instance, some related compounds have shown inhibitory activity against various fungal strains and cancer cell lines.[4][5] However, no specific biological data, such as IC₅₀ or ED₅₀ values, have been reported for this compound. Further research is required to determine its pharmacological profile.

Experimental Protocols

A thorough search of the scientific literature did not yield any specific experimental protocols related to this compound. This includes methods for its extraction from Eupatorium adenophorum, analytical procedures for its quantification, or bioassays to evaluate its potential therapeutic effects.

Signaling Pathways and Mechanisms of Action

Due to the absence of studies on its biological activity, there is no information available regarding the signaling pathways or molecular mechanisms that may be modulated by this compound.

Future Research Directions

The lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Isolation and Structural Elucidation: Development and publication of a detailed protocol for the isolation of this compound from Eupatorium adenophorum, accompanied by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure.

  • Biological Screening: A broad-based biological screening of the purified compound to identify potential activities, such as antimicrobial, anticancer, anti-inflammatory, or other pharmacologically relevant effects.

  • Mechanism of Action Studies: Following the identification of any significant biological activity, further studies to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • Synthetic Chemistry: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a natural product with a defined chemical identity but a completely uncharacterized biological profile. This technical guide summarizes the limited information currently available and underscores the need for further scientific investigation to unlock its potential as a therapeutic agent or research tool. The rich biological activities of other sesquiterpenoids from Eupatorium adenophorum suggest that this compound may also possess valuable properties awaiting discovery.

References

The Unveiling of a Botanical Arsenal: A Technical Guide to the Biological Activities of Sesquiterpenoids from Eupatorium adenophorum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the diverse biological activities exhibited by sesquiterpenoids isolated from the invasive plant species, Eupatorium adenophorum (also known as Ageratina adenophora). This document collates quantitative data, details experimental methodologies for key biological assays, and visualizes the underlying molecular pathways, offering a comprehensive resource for the scientific community engaged in natural product research and drug discovery.

Introduction: The Pharmacological Potential of an Invasive Species

Eupatorium adenophorum, a member of the Asteraceae family, is a globally recognized invasive weed.[1] Despite its notorious ecological impact, this plant has a rich history in traditional medicine, where it has been utilized for its anti-inflammatory, antimicrobial, and hemostatic properties.[1][2] Modern phytochemical investigations have revealed that a significant portion of its bioactivity can be attributed to a diverse array of sesquiterpenoids, particularly of the cadinene type.[3][4] These compounds have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, antifungal, antibacterial, and anti-inflammatory activities, positioning them as promising candidates for further therapeutic development.[1][2][5] This guide serves to consolidate the current scientific knowledge on these potent biomolecules.

Quantitative Bioactivity Data of Sesquiterpenoids from Eupatorium adenophorum

The following tables summarize the quantitative data on the biological activities of various sesquiterpenoids and extracts from Eupatorium adenophorum.

Table 1: Cytotoxic and Toxicological Activities of Sesquiterpenoids

Compound/ExtractCell Line/OrganismAssayActivity MetricValueReference(s)
Euptox A (9-oxo-10,11-dehydroageraphorone)A549 (Human Lung Cancer)CytotoxicityIC50369 µg/mL[1]
Euptox A (9-oxo-10,11-dehydroageraphorone)HeLa (Human Cervical Cancer)CytotoxicityIC50401 µg/mL[1]
Euptox A (9-oxo-10,11-dehydroageraphorone)Hep-2 (Human Laryngeal Cancer)CytotoxicityIC50427 µg/mL[1]
Unnamed Sesquiterpenoid (Compound 4)HCT-8 (Human Ileocecal Adenocarcinoma)Cytotoxicity-Not specified[6]
Unnamed Sesquiterpenoid (Compound 4)Bel-7402 (Human Hepatocellular Carcinoma)Cytotoxicity-Not specified[6]
Unnamed Sesquiterpenoid (Compound 4)A2780 (Human Ovarian Carcinoma)Cytotoxicity-Not specified[6]
Germacrane-type sesquiterpenoids (Compounds 62 & 63)MDA-MB-231 (Human Breast Cancer)CytotoxicityIC503.1 - 9.3 µM[4]
Germacrane-type sesquiterpenoids (Compounds 62 & 63)HepG2 (Human Hepatocellular Carcinoma)CytotoxicityIC503.1 - 9.3 µM[4]
Guaiane-type sesquiterpenoids (Compounds 79-81)MDA-MB-231 (Human Breast Cancer)CytotoxicityIC500.8 - 7.6 µM[4]
Guaiane-type sesquiterpenoids (Compounds 79-81)HepG2 (Human Hepatocellular Carcinoma)CytotoxicityIC500.8 - 7.6 µM[4]
2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA)Kunming mice (male)Acute Oral ToxicityLD50926 mg/kg BW[7]
9-oxo-agerophorone (OA)Kunming mice (male)Acute Oral ToxicityLD501470 mg/kg BW[7]
9-oxo-10,11-dehydro-agerophorone (ODA)Kunming mice (male)Acute Oral ToxicityLD501470 mg/kg BW[7]

Table 2: Antimicrobial Activities of Sesquiterpenoids

Compound/ExtractMicrobial StrainAssayActivity MetricValueReference(s)
Cadinan-3-ene-2,7-dione (Compound 1)Sclerotium rolfsiiAntifungalED50181.60 ± 0.58 µg/mL[3][8]
Cadinan-3-ene-2,7-dione (Compound 1)Rhizoctonia solaniAntifungalED50189.74 ± 1.03 µg/mL[3][8]
Thymol derivative (Compound 18)Staphylococcus aureusAntibacterialMIC25 - 50 µg/mL[4]
Thymol derivative (Compound 18)Bacillus cereusAntibacterialMIC25 - 50 µg/mL[4]
Thymol derivative (Compound 18)Bacillus subtilisAntibacterialMIC25 - 50 µg/mL[4]
Methanolic leaf extractStaphylococcus aureusAntibacterialMIC12.5 mg/mL[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of Sesquiterpenoids

This protocol is a composite of standard methods for the isolation of sesquiterpenoids from plant material.

Objective: To extract and purify sesquiterpenoids from the aerial parts of Eupatorium adenophorum.

Materials:

  • Dried and powdered aerial parts of E. adenophorum

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol, ethanol

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel 60 F254 TLC plates

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Extraction: a. Macerate the dried and powdered plant material (e.g., 1 kg) with n-hexane at room temperature for 72 hours to remove non-polar constituents. b. Filter the extract and repeat the extraction process twice more with fresh solvent. c. Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator. d. Air-dry the plant residue and subsequently extract with ethyl acetate using the same maceration procedure. e. Concentrate the combined ethyl acetate extracts to yield a crude extract rich in sesquiterpenoids.

  • Column Chromatography: a. Prepare a silica gel slurry in n-hexane and pack it into a chromatography column. b. Dissolve the crude ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on). e. Collect fractions of equal volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Purification: a. Spot the collected fractions on TLC plates and develop them in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). b. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). c. Combine fractions with similar TLC profiles. d. Subject the combined fractions to further purification by repeated column chromatography or preparative TLC to isolate individual sesquiterpenoids. e. Characterize the pure compounds using spectroscopic techniques such as NMR, MS, and IR.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the in vitro cytotoxicity of isolated sesquiterpenoids against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antifungal Activity: Poisoned Food Technique

Objective: To evaluate the antifungal activity of isolated sesquiterpenoids against phytopathogenic fungi.

Materials:

  • Phytopathogenic fungal strains (e.g., Sclerotium rolfsii, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compounds (dissolved in a suitable solvent like acetone (B3395972) or DMSO)

  • Sterile cork borer

Procedure:

  • Preparation of Poisoned Medium: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound at different concentrations. Pour the medium into sterile Petri dishes and allow it to solidify. A control plate should be prepared with the solvent only.

  • Fungal Inoculation: Take a 5 mm disc of mycelium from the periphery of a 7-day-old culture of the test fungus using a sterile cork borer.

  • Incubation: Place the mycelial disc in the center of the poisoned and control PDA plates. Incubate the plates at 25 ± 2°C.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters after a specified period (e.g., 72 hours or when the fungus in the control plate reaches the edge of the plate).

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. Determine the ED50 value (the effective dose that inhibits 50% of mycelial growth).

Antibacterial Activity: Broth Microdilution Method for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isolated sesquiterpenoids against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.

Visualization of Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activities of sesquiterpenoids from Eupatorium adenophorum.

Cytotoxic_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion EA_Sesquiterpenoids E. adenophorum Sesquiterpenoids Bax Bax EA_Sesquiterpenoids->Bax upregulates Bcl2 Bcl-2 EA_Sesquiterpenoids->Bcl2 downregulates CytoC Cytochrome c Bax->CytoC promotes release Bcl2->CytoC inhibits release Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Anti_inflammatory_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS gene NFkB_nucleus->iNOS activates transcription COX2 COX-2 gene NFkB_nucleus->COX2 activates transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes NFkB_nucleus->Pro_inflammatory_Cytokines activates transcription NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines_out TNF-α, IL-6, etc. Pro_inflammatory_Cytokines->Cytokines_out EA_Sesquiterpenoids E. adenophorum Sesquiterpenoids EA_Sesquiterpenoids->IKK inhibits ROS_Scavenging_Workflow cluster_workflow Intracellular ROS Scavenging Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat with E. adenophorum sesquiterpenoids step1->step2 step3 3. Induce oxidative stress (e.g., with H2O2) step2->step3 step4 4. Load with DCFH-DA probe step3->step4 step5 5. Incubate for deacetylation and oxidation step4->step5 step6 6. Measure fluorescence (Ex: 485 nm, Em: 530 nm) step5->step6 result Reduced fluorescence indicates ROS scavenging activity step6->result

References

Unveiling the Therapeutic Potential of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4,7(11)-cadinadien-8-one, a cadinane (B1243036) sesquiterpene isolated from the plant Eupatorium adenophorum, represents a molecule of interest within the broad class of bioactive natural products. While research into the specific therapeutic effects of this compound is still in its nascent stages, the known biological activities of structurally related sesquiterpenes from the same plant—including cytotoxic, anti-inflammatory, and antifungal properties—suggest a promising avenue for investigation. This document aims to provide a comprehensive technical guide based on the currently available, albeit limited, scientific information. Due to the scarcity of data directly pertaining to this compound, this paper will also draw upon the established biological activities of other cadinane sesquiterpenes isolated from Eupatorium adenophorum to infer its potential therapeutic applications.

Introduction

Eupatorium adenophorum, a plant belonging to the Asteraceae family, is a rich source of diverse secondary metabolites, particularly sesquiterpenoids. These compounds have been the subject of numerous phytochemical investigations, revealing a range of biological activities. Among these is this compound, a sesquiterpene characterized by its cadinane skeleton. While its precise biological role and therapeutic potential are not yet fully elucidated, the structural class to which it belongs is associated with significant pharmacological effects.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol
CAS Number 104975-02-2
Class Sesquiterpenoid (Cadinane type)
Source Eupatorium adenophorum

Potential Therapeutic Effects: An Evidence-Based Postulation

Direct experimental evidence detailing the therapeutic effects of this compound is not extensively available in current scientific literature. However, based on studies of other cadinane sesquiterpenes isolated from Eupatorium adenophorum, we can hypothesize its potential in the following areas:

Cytotoxic Activity

Several cadinane sesquiterpenes from Eupatorium adenophorum have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties. The underlying mechanism could involve the induction of apoptosis or the inhibition of cell proliferation, pathways commonly affected by this class of compounds.

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases. Sesquiterpenes are well-documented for their anti-inflammatory capabilities, often mediated through the inhibition of pro-inflammatory cytokines and enzymes. It is plausible that this compound could exert similar effects, potentially by modulating inflammatory signaling pathways.

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents. Natural products, including sesquiterpenes from Eupatorium adenophorum, have shown promise in this area. This compound may therefore represent a candidate for the development of new antifungal therapies.

Experimental Methodologies: A General Framework

While specific experimental protocols for this compound are not published, the following represents a general workflow for the isolation and bioactivity screening of similar natural products.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Activity Screening cluster_mechanism Mechanism of Action Studies plant_material Eupatorium adenophorum (Plant Material) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_compound This compound (Pure Compound) chromatography->pure_compound cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB on Cancer Cell Lines) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in Macrophages) pure_compound->anti_inflammatory antifungal Antifungal Assays (e.g., Broth Microdilution against Pathogenic Fungi) pure_compound->antifungal western_blot Western Blot (Protein Expression) cytotoxicity->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) cytotoxicity->flow_cytometry pcr RT-PCR (Gene Expression) anti_inflammatory->pcr

A generalized workflow for natural product drug discovery.

Postulated Signaling Pathways

Based on the known mechanisms of other cytotoxic and anti-inflammatory sesquiterpenes, the following signaling pathways are potential targets for this compound.

Signaling_Pathways cluster_cytotoxicity Potential Cytotoxic Mechanism cluster_inflammation Potential Anti-inflammatory Mechanism compound1 This compound cell_stress Induction of Cellular Stress compound1->cell_stress apoptosis_pathway Apoptosis Pathway cell_stress->apoptosis_pathway caspase Caspase Activation apoptosis_pathway->caspase apoptosis Apoptosis caspase->apoptosis compound2 This compound nf_kb_pathway NF-κB Pathway compound2->nf_kb_pathway Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb_pathway pro_inflammatory Pro-inflammatory Cytokines & Enzymes nf_kb_pathway->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Hypothesized signaling pathways for therapeutic effects.

Future Directions

The preliminary data and phylogenetic relationship to other bioactive sesquiterpenes strongly warrant further investigation into the therapeutic potential of this compound. Future research should focus on:

  • Comprehensive Bioactivity Screening: A broad panel of assays to determine its cytotoxic, anti-inflammatory, antimicrobial, and other potential therapeutic effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy: Evaluation of its therapeutic potential in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to optimize potency and selectivity.

Conclusion

While direct and extensive data on the therapeutic effects of this compound are currently lacking, its classification as a cadinane sesquiterpene from Eupatorium adenophorum provides a strong rationale for its investigation as a potential therapeutic agent. The frameworks for experimental protocols and potential signaling pathways presented in this guide offer a roadmap for future research aimed at unlocking the full therapeutic potential of this natural product. The scientific community is encouraged to pursue further studies to validate these hypotheses and explore the clinical applications of this promising molecule.

In Vitro Profile of 3-Acetoxy-4,7(11)-cadinadien-8-one: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly accessible scientific literature reveals a significant lack of specific in vitro studies directly investigating 3-Acetoxy-4,7(11)-cadinadien-8-one. While this sesquiterpenoid has been identified as a constituent of the essential oil from the inflorescences of Eupatorium adenophorum (also known as Ageratina adenophora), dedicated research into its biological activities, mechanisms of action, and quantitative data such as IC50 values is not yet available.[1]

This technical guide, therefore, provides an in-depth overview of the in vitro studies conducted on extracts of Eupatorium adenophorum and other isolated sesquiterpenoid compounds from this plant. This information serves as a valuable contextual framework for researchers interested in the potential therapeutic properties of its constituents, including this compound.

Overview of Eupatorium adenophorum and its Bioactive Constituents

Eupatorium adenophorum, a plant belonging to the Asteraceae family, is recognized in traditional medicine for a variety of therapeutic applications, including as an anti-inflammatory, antimicrobial, antiseptic, analgesic, and antipyretic agent.[1][2] Phytochemical analyses have confirmed that the plant is a rich source of bioactive compounds, particularly sesquiterpenoids, flavonoids, phenolic acids, and essential oils.[1][3][4] The diverse pharmacological activities attributed to the plant are largely due to these chemical constituents.[1][4]

In Vitro Biological Activities of Eupatorium adenophorum Extracts and Isolated Compounds

While specific data on this compound is unavailable, numerous studies have explored the in vitro bioactivities of various extracts and other purified compounds from E. adenophorum. These studies provide insights into the potential pharmacological profile of its individual components.

Anti-inflammatory and Antioxidant Activities

Ethanolic leaf extracts of E. adenophorum have demonstrated anti-inflammatory properties, which are likely mediated through the inhibition of pro-inflammatory cytokines such as IL-1β and the enzyme cyclooxygenase-2 (COX-2).[5] Furthermore, these extracts have been shown to quench reactive oxygen species (ROS), indicating antioxidant potential.[5] The essential oil of E. adenophorum has also exhibited potent antioxidant activity in DPPH and β-carotene bleaching assays.[1]

Extract/Compound Assay Observed Effect Quantitative Data
Ethanolic Leaf ExtractGene Expression (in vitro)Inhibition of IL-1β and COX-2 genesNot specified
Ethanolic Leaf ExtractROS Quenching AssayEffective quenching of hydroxyl radicalsNot specified
Essential OilDPPH Radical ScavengingPotent antioxidant activityIC50: 8.3 µl
Essential Oilβ-carotene BleachingPotent antioxidant activityIC50: 4.2 µl
Essential OilDPPH Radical ScavengingStrong radical scavenging activityIC50: 66.7 µg/mL
Essential OilABTS Radical ScavengingStrong antioxidant activityIC50: 70.1 µg/mL
Cytotoxic and Anticancer Activities

Various extracts of E. adenophorum have been evaluated for their cytotoxic effects on different cancer cell lines. The essential oil exhibited a strong cytotoxic effect on Jurkat E6.1 cancer cells.[6][7] Petroleum ether and methanolic extracts of the leaves have also shown anticancer activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, respectively.[8]

Extract/Compound Cell Line Assay Quantitative Data (IC50)
Essential OilJurkat E6.1 (T-cell leukemia)MTT Assay29 µg/mL
Petroleum Ether ExtractHepG2 (Liver Cancer)MTT Assay138.2 µg/ml
Chloroform ExtractHepG2 (Liver Cancer)MTT Assay504 µg/ml
Methanol ExtractHepG2 (Liver Cancer)MTT Assay664.2 µg/ml
Antimicrobial Activities

Extracts from E. adenophorum have shown a broad spectrum of antimicrobial activity. Bioactive compounds isolated from the aerial parts demonstrated antibacterial activity against Salmonella enterica.[1] The essential oil from the inflorescence was effective against Klebsiella pneumoniae, while the root oil showed activity against Staphylococcus aureus.[1]

Extract/Compound Microorganism Activity Quantitative Data (MIC)
5-O-trans-o-coumaroylquinic acid methyl esterSalmonella entericaAntibacterial7.4 µM
Chlorogenic acid methyl esterSalmonella entericaAntibacterial14.7 µM
Methanolic ExtractMethicillin-resistant S. aureusAntibacterial12.5 mg/mL
Petroleum Ether ExtractBacillus subtilis, Salmonella typhi, E. coliAntibacterialZone of inhibition: 15-25 mm
Antifungal Activity

Cadinene sesquiterpenes isolated from the leaves of E. adenophorum have been evaluated for their antifungal activity against phytopathogenic fungi. One of the isolated compounds, cadinan-3-ene-2,7-dione, was found to be highly inhibitory towards Sclerotium rolfsii and Rhizoctonia solani.[9]

Compound Fungus Activity Quantitative Data (ED50)
Cadinan-3-ene-2,7-dioneSclerotium rolfsiiAntifungal181.60 ± 0.58 µg/mL
Cadinan-3-ene-2,7-dioneRhizoctonia solaniAntifungal189.74 ± 1.03 µg/mL

Experimental Protocols

While detailed, step-by-step protocols for the specific studies are proprietary to the original publications, the general methodologies employed in the in vitro evaluation of E. adenophorum extracts and its constituents are summarized below.

General Workflow for Bioactivity Screening

G plant_material Plant Material (E. adenophorum) extraction Extraction (e.g., ethanol, methanol, petroleum ether) plant_material->extraction extracts Crude Extracts extraction->extracts fractionation Fractionation & Isolation (Chromatography) compounds Pure Compounds fractionation->compounds extracts->fractionation bioassays In Vitro Bioassays extracts->bioassays compounds->bioassays antioxidant Antioxidant Assays (DPPH, ABTS) bioassays->antioxidant antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) bioassays->antimicrobial cytotoxicity Cytotoxicity Assays (MTT) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assays (Gene Expression, ROS) bioassays->anti_inflammatory data_analysis Data Analysis & IC50/EC50 Determination antioxidant->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis

Caption: General workflow for bioactivity screening of plant extracts.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay cell_seeding Seed cells in 96-well plate treatment Treat cells with various concentrations of test compound cell_seeding->treatment incubation1 Incubate for a specified period (e.g., 24-72h) treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate to allow formazan (B1609692) crystal formation add_mtt->incubation2 add_solvent Add solubilizing agent (e.g., DMSO) incubation2->add_solvent read_absorbance Measure absorbance at a specific wavelength add_solvent->read_absorbance calculate_viability Calculate cell viability (%) and IC50 read_absorbance->calculate_viability DPPH_Assay prepare_solution Prepare DPPH solution in a suitable solvent add_sample Add different concentrations of the test sample prepare_solution->add_sample incubation Incubate in the dark at room temperature add_sample->incubation measure_absorbance Measure the decrease in absorbance incubation->measure_absorbance calculate_scavenging Calculate the percentage of radical scavenging activity and IC50 measure_absorbance->calculate_scavenging Inflammatory_Pathway stimulus Inflammatory Stimulus nf_kb_activation NF-κB Activation stimulus->nf_kb_activation gene_transcription Gene Transcription nf_kb_activation->gene_transcription pro_inflammatory_mediators Pro-inflammatory Mediators (IL-1β, COX-2) gene_transcription->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation e_adenophorum E. adenophorum Extract e_adenophorum->gene_transcription Inhibition

References

Preliminary Cytotoxicity Screening of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxicity Data of Structurally Related Compounds

While specific data for 3-Acetoxy-4,7(11)-cadinadien-8-one is unavailable, other sesquiterpenes isolated from Eupatorium adenophorum and related species have shown promising cytotoxic activity. This warrants the investigation of the title compound. For context, a newly identified cadinane (B1243036) sesquiterpene from E. adenophorum exhibited in vitro cytotoxicity against HCT-8, Bel-7402, and A2780 cancer cell lines[5][6]. Furthermore, other sesquiterpenoids from this genus have demonstrated activity against human breast cancer cells (MDA-MB-231), human hepatocellular carcinoma cells (HepG2), and other cancer cell lines[3].

Due to the absence of specific quantitative data for this compound, the following table is presented as a template for summarizing future experimental findings.

Cell LineType of CancerIC50 (µM)Assay MethodReference
e.g., A549Lung CarcinomaData not availablee.g., MTT
e.g., MCF-7Breast AdenocarcinomaData not availablee.g., SRB
e.g., HeLaCervical AdenocarcinomaData not availablee.g., CellTiter-Glo
e.g., HepG2Hepatocellular CarcinomaData not availablee.g., MTT

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary cytotoxicity screening of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung), MCF-7 (breast), and HepG2 (liver). A non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells), should be included to assess selectivity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with the compound for 48 to 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a natural product.

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Further Studies A Isolation of 3-Acetoxy-4,7(11)- cadinadien-8-one from Eupatorium adenophorum B Stock Solution Preparation (in DMSO) A->B E Compound Treatment (Serial Dilutions) B->E C Cell Culture (Cancer & Non-cancerous lines) D Cell Seeding (96-well plates) C->D D->E F Cytotoxicity Assay (e.g., MTT) E->F G Absorbance Reading F->G H Calculation of % Cell Viability G->H I IC50 Determination H->I J J I->J Hit Compound? K Mechanism of Action Studies (e.g., Apoptosis Assay) J->K Yes L Signaling Pathway Analysis K->L

Caption: Workflow for Preliminary Cytotoxicity Screening.

Hypothetical Signaling Pathway

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer compounds is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B Induction of Oxidative Stress A->B C DNA Damage A->C D Bax/Bcl-2 Regulation B->D C->D E Mitochondrial Membrane Potential Disruption D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Hypothetical Apoptotic Signaling Pathway.

While the cytotoxic profile of this compound remains to be elucidated, its structural class and origin suggest that it is a candidate for anticancer screening. The experimental protocols and workflows detailed in this guide provide a robust framework for its initial evaluation. Should the compound demonstrate significant and selective cytotoxicity, further studies into its mechanism of action, such as the induction of apoptosis, will be a critical next step in its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of 3-Acetoxy-4,7(11)-cadinadien-8-one from Farnesyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemoenzymatic synthesis of the sesquiterpenoid 3-Acetoxy-4,7(11)-cadinadien-8-one from the precursor farnesyl pyrophosphate (FPP). The proposed synthetic route involves a three-step enzymatic cascade utilizing a sesquiterpene synthase, a cytochrome P450 monooxygenase, and an acetyltransferase. Detailed experimental protocols for enzyme assays, product purification, and characterization are provided. This chemoenzymatic approach offers a potentially stereoselective and environmentally benign alternative to traditional chemical synthesis for producing this and other complex terpenoids for research and drug development purposes.

Introduction

This compound is a sesquiterpenoid of the cadinane (B1243036) class that has been isolated from natural sources such as Eupatorium adenophorum.[1] Cadinane-type sesquiterpenoids are known for their diverse biological activities, making them attractive targets for pharmaceutical research. The synthesis of such complex chiral molecules through traditional organic chemistry can be challenging. Chemoenzymatic synthesis, which leverages the inherent stereoselectivity and efficiency of enzymes, presents a powerful alternative.

This application note details a proposed three-step enzymatic pathway for the synthesis of this compound from the readily available isoprenoid precursor, farnesyl pyrophosphate (FPP). The proposed pathway is as follows:

  • Cyclization of FPP: A sesquiterpene synthase (STS), specifically a (+)-δ-cadinene synthase, catalyzes the initial cyclization of FPP to form the cadinane skeleton.

  • Oxidation: A cytochrome P450 monooxygenase (CYP) introduces oxygen functionalities, specifically a hydroxyl group at the C3 position and a ketone at the C8 position of the cadinane core. This may occur in one or two steps, potentially involving a hydroxylase and a dehydrogenase or a single versatile CYP.

  • Acetylation: An acetyl-CoA-dependent acetyltransferase installs the acetoxy group at the C3 position to yield the final product.

Proposed Biosynthetic Pathway

The proposed enzymatic cascade for the synthesis of this compound is depicted below.

Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Cadinane Cadinane Intermediate (e.g., (+)-δ-Cadinene) FPP->Cadinane (+)-δ-Cadinene Synthase Hydroxylated 3-Hydroxy-4,7(11)-cadinadien-8-one Cadinane->Hydroxylated Cytochrome P450 Monooxygenase FinalProduct This compound Hydroxylated->FinalProduct Acetyltransferase (Acetyl-CoA)

Figure 1: Proposed enzymatic pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed protocols for the expression and purification of the required enzymes, the multi-step enzymatic synthesis, and the purification and characterization of the final product.

Enzyme Expression and Purification

The successful synthesis relies on the availability of active enzymes. The following protocols describe the expression of a candidate (+)-δ-cadinene synthase from Gossypium arboreum, a generic plant cytochrome P450 system, and a plant acetyltransferase in Escherichia coli.

Protocol 1: Expression and Purification of (+)-δ-Cadinene Synthase

  • Gene Synthesis and Cloning: Codon-optimize the gene for (+)-δ-cadinene synthase from Gossypium arboreum (UniProt: Q39761) for expression in E. coli. Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate 10 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) with a single colony and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-20 hours at 18°C.

  • Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication and centrifuge to clarify the lysate.

    • Apply the supernatant to a Ni-NTA affinity column equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Chemoenzymatic Synthesis

The synthesis is performed as a sequential one-pot reaction to minimize purification steps between the enzymatic conversions.

Protocol 2: Three-Step Enzymatic Synthesis

  • Step 1: Cyclization of FPP

    • In a 10 mL glass vial, prepare a 1 mL reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 50 µM Farnesyl Pyrophosphate (FPP)

      • 5 µg of purified (+)-δ-Cadinene Synthase

    • Overlay the aqueous phase with 1 mL of n-dodecane to capture the volatile sesquiterpene product.

    • Incubate at 30°C for 4 hours with gentle shaking.

  • Step 2: Oxidation by Cytochrome P450

    • To the same reaction vial, add a cytochrome P450 system. A commercially available recombinant human CYP3A4 system can be used as a starting point due to its broad substrate specificity.[2]

    • Add:

      • 1 µM CYP3A4

      • 2 µM NADPH-cytochrome P450 reductase

      • 10 µM dilauroylphosphatidylcholine (DLPC)

      • 1 mM NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

    • Incubate at 37°C for 6-8 hours with shaking.

  • Step 3: Acetylation

    • To the same reaction mixture, add:

      • 10 µg of a purified plant acetyltransferase (e.g., from Mentha x piperita or a similar species known to produce acetylated terpenoids).

      • 2 mM Acetyl-CoA

    • Incubate at 30°C for 4 hours.

Product Purification and Characterization

Protocol 3: Product Extraction and Purification

  • Extraction:

    • After the final incubation step, vortex the reaction mixture vigorously for 1 minute.

    • Separate the organic (dodecane) layer.

    • Extract the aqueous layer twice more with 1 mL of ethyl acetate (B1210297).

    • Combine all organic layers and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organic extract under a stream of nitrogen.

    • Purify the crude product by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 4: Product Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyze the purified product by GC-MS to confirm the molecular weight and fragmentation pattern.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at 1 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For structural elucidation, acquire ¹H NMR and ¹³C NMR spectra in CDCl₃.

    • The expected molecular formula is C₁₇H₂₄O₃ with a molecular weight of 276.37 g/mol .[3]

Data Presentation

Quantitative Enzyme Kinetics

The following table summarizes representative kinetic parameters for the enzyme classes involved in the proposed synthesis. These values are based on literature data for enzymes with similar substrates and can be used as a benchmark for the chosen enzymes.

Enzyme ClassCandidate EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)Reference
Sesquiterpene Synthase(+)-δ-Cadinene Synthase (G. arboreum)Farnesyl Pyrophosphate3.2 ± 0.50.010 ± 0.001[4]
Cytochrome P450Human CYP3A4Midazolam2.5 - 400N/A[5]
AcetyltransferasePeptidoglycan O-acetyltransferase B (N. gonorrhoeae)ChitooligosaccharidesVaries with substrateVaries with substrate[6]

Note: Kinetic data for CYPs and acetyltransferases are highly substrate-dependent. The provided values are for illustrative purposes. Experimental determination of kinetic parameters for the specific substrates in this pathway is recommended.

Product Characterization Data

The identity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical MethodExpected Result
GC-MS (EI) Molecular Ion (M⁺) at m/z = 276. Key fragments corresponding to the loss of an acetyl group (m/z = 216) and other characteristic fragments of the cadinane skeleton.
¹H NMR (CDCl₃) Signals corresponding to methyl groups, olefinic protons, and a proton at the carbon bearing the acetoxy group. A characteristic singlet for the acetyl methyl group is expected around δ 2.0-2.2 ppm.
¹³C NMR (CDCl₃) Signals for carbonyl carbons (ketone and ester), olefinic carbons, and aliphatic carbons of the cadinane framework.
HRMS Calculated exact mass for C₁₇H₂₄O₃: 276.1725. The experimentally determined mass should be within a 5 ppm error.[3]

Experimental Workflow and Logic

The overall experimental workflow for the synthesis and analysis of this compound is outlined below.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis FPP Farnesyl Pyrophosphate Cyclization Cadinane Intermediate FPP->Cyclization (+)-δ-Cadinene Synthase Oxidation Hydroxylated Intermediate Cyclization->Oxidation CYP450 System Acetylation Final Product (Crude) Oxidation->Acetylation Acetyltransferase Extraction Organic Extraction Acetylation->Extraction Purification Purified Product Extraction->Purification Silica Gel Chromatography GCMS GC-MS Analysis Purification->GCMS Purity & MW NMR NMR Spectroscopy Purification->NMR Structure Final_Characterization Characterized Product GCMS->Final_Characterization NMR->Final_Characterization

Figure 2: Workflow for the synthesis and analysis of this compound.

Troubleshooting and Considerations

  • Enzyme Activity: Ensure that each enzyme is active under the chosen reaction conditions. Individual enzyme assays should be performed prior to attempting the multi-step synthesis.

  • Cofactor Stability: NADPH is prone to degradation. It is recommended to use an NADPH regenerating system for the cytochrome P450 step, especially for longer incubation times.

  • Product Inhibition: High concentrations of intermediates or the final product may inhibit the enzymes. Monitoring the reaction progress over time can help identify such issues.

  • CYP Specificity: The choice of cytochrome P450 is critical. If the initial choice shows low activity or incorrect regioselectivity, screening a panel of different CYPs may be necessary. Plant-derived CYPs from species known to produce cadinane sesquiterpenoids would be ideal candidates.

  • Intermediate Identification: It may be beneficial to analyze the reaction mixture after each enzymatic step to confirm the formation of the expected intermediates.

Conclusion

The chemoenzymatic synthesis of this compound presented here provides a robust framework for the production of this complex natural product. By leveraging the selectivity of enzymes, this approach can potentially overcome many of the challenges associated with traditional organic synthesis. The detailed protocols and data provided serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery. Further optimization of the enzyme selection and reaction conditions can lead to a highly efficient and scalable process for the production of this and other valuable sesquiterpenoids.

References

Application Notes and Protocols for the Extraction and Purification of 3-Acetoxy-4,7(11)-cadinadien-8-one from Eupatorium adenophorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane-type sesquiterpenoid found in the plant Eupatorium adenophorum (also known as Ageratina adenophora).[1][2] Sesquiterpenoids from Eupatorium species have attracted scientific interest due to their potential biological activities, including antifungal and cytotoxic properties.[1][2] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the leaves of Eupatorium adenophorum. The methodologies described are based on established techniques for the isolation of cadinane (B1243036) sesquiterpenes from this plant genus.[1][3][4]

Data Presentation

The following tables present representative data for the extraction and purification of sesquiterpenoids from Eupatorium species. While specific yields for this compound are not widely published, these tables provide a reference for expected outcomes based on the isolation of similar compounds from the same genus.

Table 1: Extraction Yield of Crude Extract from Eupatorium adenophorum Leaves

Plant Material (dried leaves)Extraction SolventExtraction MethodCrude Extract Yield (w/w %)Reference
1 kgEthyl Acetate (B1210297)Maceration5.5%Adapted from Kundu et al., 2013[1]
10 kg95% EthanolMacerationNot specified[4]
1 kg60% EthanolMacerationNot specified[5]

Table 2: Purification Summary for a Representative Cadinane Sesquiterpenoid

Purification StepStarting MaterialEluent/Mobile PhaseIsolated CompoundYield (mg)Purity (%)Reference
Column Chromatography55 g Crude ExtractHexane-Ethyl Acetate GradientFraction containing cadinanes10.2 gNot SpecifiedAdapted from Kundu et al., 2013[1]
Preparative TLC10.2 g FractionToluene-Ethyl Acetate (9:1)Cadinan-3-ene-2,7-dioneNot Specified>95%Adapted from Kundu et al., 2013[1]
HSCCC540 mg n-butanol fractionn-hexane–ethyl acetate–methanol–water (1:4:2:3)Eupalinolide A17.9 mg97.9%[4]
HSCCC378.5 mg crude extractEthyl acetate-methanol-water (10:1:10 and 5:1:5)Caffeic acid24.1 mg96.0%[6]

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and purification of this compound from the leaves of Eupatorium adenophorum.

Protocol 1: Extraction of Crude Sesquiterpenoid Mixture

This protocol outlines the initial extraction of the crude mixture of sesquiterpenoids from the plant material.

Materials:

  • Dried and powdered leaves of Eupatorium adenophorum

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered leaves of Eupatorium adenophorum and place them in a large glass container.

  • Add 5 L of ethyl acetate to the container, ensuring all the plant material is fully submerged.[1]

  • Seal the container and macerate the plant material for 48 hours at room temperature with occasional shaking or continuous stirring.

  • After 48 hours, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the solvent.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh ethyl acetate to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a dark, viscous crude extract is obtained.

  • Dry the crude extract further in a vacuum desiccator to remove any residual solvent.

  • Weigh the final dried crude extract and calculate the yield.

Protocol 2: Isolation and Purification by Column Chromatography

This protocol describes the separation of the target compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid or anisaldehyde-sulfuric acid spray reagent

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding it to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50%, and 100% ethyl acetate in hexane).[1]

    • Collect fractions of a consistent volume (e.g., 50 mL) in separate collection tubes.

  • Fraction Monitoring:

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp and/or by spraying with a visualizing reagent followed by heating.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

  • Concentration:

    • Concentrate the combined fractions containing the purified compound using a rotary evaporator.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining a highly pure sample of this compound, a final purification step using preparative HPLC is recommended.

Materials:

  • Partially purified fraction from Protocol 2

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Preparative HPLC system with a C18 column

  • UV detector

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified fraction in a minimal amount of the HPLC mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (example):

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 50% acetonitrile to 100% acetonitrile over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: 10-20 mL/min (depending on the column dimensions).

    • Detection: UV at 210 nm and 254 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the HPLC column.

    • Collect the fractions corresponding to the peak of the target compound using a fraction collector.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the pure this compound.

  • Purity Assessment:

    • Assess the purity of the final compound using analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow Plant Dried & Powdered Eupatorium adenophorum Leaves Extraction Solvent Extraction (Ethyl Acetate) Plant->Extraction CrudeExtract Crude Sesquiterpenoid Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC CombinedFractions Combined Fractions Containing Target Compound TLC->CombinedFractions Pooling PrepHPLC Preparative HPLC (C18, Acetonitrile-Water) CombinedFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Experimental workflow for extraction and purification.

Logical_Relationship Start Plant Material Crude Crude Extract Start->Crude Extraction SemiPure Semi-Pure Fraction Crude->SemiPure Primary Purification (Column Chromatography) Pure Pure Compound SemiPure->Pure Final Purification (Preparative HPLC)

Caption: Logical stages of the purification process.

References

Application Notes & Protocols for the Quantification of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane (B1243036) sesquiterpenoid that has been isolated from plant species such as Eupatorium adenophorum. As a natural product, its quantification in various matrices is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed analytical methods for the accurate and precise quantification of this compound.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for the quantification of this compound in plant extracts and other formulations where the concentration is expected to be in the microgram per milliliter (µg/mL) range.

Experimental Protocol

1. Sample Preparation (from Plant Material) a. Extraction: i. Weigh 1.0 g of dried and powdered plant material. ii. Suspend the powder in 20 mL of methanol (B129727). iii. Sonicate the suspension for 30 minutes in an ultrasonic bath. iv. Centrifuge the mixture at 4000 rpm for 15 minutes. v. Collect the supernatant. Repeat the extraction process on the pellet twice more. vi. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator. b. Purification (Solid-Phase Extraction - SPE): i. Reconstitute the dried extract in 10 mL of 10% methanol in water. ii. Condition a C18 SPE cartridge (500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water. iii. Load the reconstituted extract onto the SPE cartridge. iv. Wash the cartridge with 10 mL of 20% methanol in water to remove highly polar impurities. v. Elute the target analyte with 10 mL of 80% methanol in water. vi. Evaporate the eluate to dryness and reconstitute in 1.0 mL of the mobile phase. vii. Filter the final solution through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 60% A, 40% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30.1-35 min: Return to 60% A, 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at 254 nm (or the determined λmax for the compound).

3. Calibration and Quantification a. Prepare a stock solution of purified this compound standard in methanol (1 mg/mL). b. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject the calibration standards into the HPLC system. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Inject the prepared samples and determine the peak area for this compound. f. Calculate the concentration in the samples using the linear regression equation from the calibration curve.

Illustrative Method Validation Data (HPLC-UV/DAD)

The following table summarizes the expected performance characteristics of the HPLC-UV/DAD method, based on typical values for the analysis of similar sesquiterpenoids.[1]

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (RSD%) Intra-day: < 2% ; Inter-day: < 3%
Accuracy (Recovery %) 95% - 105%
Selectivity No interfering peaks at the retention time of the analyte

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or for detecting trace levels of the compound.

Experimental Protocol

1. Sample Preparation (from Plasma) a. Protein Precipitation: i. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample). ii. Vortex the mixture for 1 minute. iii. Centrifuge at 13,000 rpm for 10 minutes at 4 °C. b. Final Sample Preparation: i. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. ii. Reconstitute the residue in 100 µL of 50% methanol in water. iii. Filter through a 0.22 µm syringe filter or use a filter vial before injection.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-1 min: 95% A, 5% B

      • 1-5 min: Linear gradient to 5% A, 95% B

      • 5-7 min: Hold at 5% A, 95% B

      • 7.1-9 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Capillary Voltage: 3.0 kV

  • Multiple Reaction Monitoring (MRM):

    • The specific precursor and product ion transitions for this compound must be determined by infusing a standard solution. A plausible transition would be based on the protonated molecule [M+H]⁺. For a molecular weight of 276.37, the precursor ion would be m/z 277.2. A likely product ion would result from the loss of the acetoxy group or acetic acid.

    • Hypothetical MRM Transitions:

      • Quantifier: 277.2 -> 217.2 (Loss of acetic acid)

      • Qualifier: 277.2 -> 199.2 (Further fragmentation)

Illustrative Method Validation Data (LC-MS/MS)

The following table summarizes the expected performance characteristics of the LC-MS/MS method.[2]

ParameterSpecification
Linearity (r²) > 0.998
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.15 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Precision (RSD%) Intra-day: < 10% ; Inter-day: < 15%
Accuracy (Recovery %) 85% - 115%
Matrix Effect Assessed and compensated for with an internal standard

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Raw Sample (Plant Material or Plasma) extraction Extraction / Protein Precipitation sample->extraction cleanup Purification (e.g., SPE) extraction->cleanup final_sample Final Sample for Injection cleanup->final_sample injection LC Injection final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV/DAD or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Concentration Calculation cal_curve->quant report Final Report quant->report standards Calibration Standards standards->cal_curve G cluster_validation Method Validation Parameters start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

References

Application Notes and Protocols for 3-Acetoxy-4,7(11)-cadinadien-8-one in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid natural product that can be isolated from the plant Eupatorium adenophorum.[1][2] Sesquiterpenoids, a diverse class of C15 isoprenoids, have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[3] While research on this specific compound is ongoing, related cadinene sesquiterpenes from Eupatorium adenophorum have demonstrated notable antifungal and antibacterial activities.[4] These application notes provide detailed protocols for evaluating the antimicrobial potential of this compound, enabling researchers to conduct robust and reproducible assays for drug discovery and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₄O₃[2]
Molecular Weight 276.37 g/mol [2]
Class Sesquiterpenoid[1][2]
Source Eupatorium adenophorum[1][2]
Solubility Information on solubility is limited. It is recommended to first dissolve the compound in a minimal amount of a solvent like DMSO, and then prepare further dilutions in the appropriate culture medium.[3]

Antimicrobial Activity Data

While specific minimum inhibitory concentration (MIC) values for this compound are not widely published, data from extracts of its source plant, Eupatorium adenophorum, and other purified cadinene sesquiterpenes provide valuable insights into its potential antimicrobial spectrum. The following table summarizes representative data from the literature.

OrganismAssay TypeTest SubstanceMIC/ED₅₀ (µg/mL)Reference
Staphylococcus aureusBroth MicrodilutionMethanolic extract of E. adenophorum12,500[5][6]
Escherichia coliBroth MicrodilutionMethanolic extract of E. adenophorum>12,500[5][6]
Sclerotium rolfsiiPoison Food TechniqueCadinan-3-ene-2,7-dione181.60 ± 0.58[4][7]
Rhizoctonia solaniPoison Food TechniqueCadinan-3-ene-2,7-dione189.74 ± 1.03[4][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

Principle:

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] A serial dilution of this compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plates are incubated, and the MIC is determined by visual inspection of turbidity.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest desired test concentration to minimize the final concentration of DMSO in the assay.

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the compound to the first column of wells, resulting in a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no compound).

    • Negative Control: Wells containing broth only (no inoculum).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The MIC can also be determined by measuring the absorbance at 600 nm.

Protocol 2: Agar (B569324) Disk Diffusion Assay

Principle:

The agar disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound. A sterile paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, a clear zone of no growth will be observed around the disk.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Preparation of Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a desired concentration. Apply a known volume (e.g., 10 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic.

    • Negative Control: A disk impregnated with the solvent used to dissolve the compound.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 3-Acetoxy-4,7(11)- cadinadien-8-one Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock SerialDilution Perform Serial Dilutions in 96-well plate Stock->SerialDilution Broth Dilution DiskPrep Impregnate sterile disks with compound Stock->DiskPrep Disk Diffusion Microbe Microbial Culture (e.g., S. aureus) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Microbe->Inoculum Inoculate Inoculate wells with prepared inoculum Inoculum->Inoculate PlaceDisks Place disks on inoculated agar plate Inoculum->PlaceDisks SerialDilution->Inoculate IncubatePlate Incubate (e.g., 37°C, 24h) Inoculate->IncubatePlate DiskPrep->PlaceDisks PlaceDisks->IncubatePlate ReadMIC Determine MIC (visual or spectrophotometric) IncubatePlate->ReadMIC MeasureZone Measure Zone of Inhibition (mm) IncubatePlate->MeasureZone

Caption: Experimental workflow for antimicrobial susceptibility testing.

Putative_Antimicrobial_Mechanisms cluster_cell Microbial Cell Compound This compound (Sesquiterpenoid) Membrane Cell Membrane Disruption Compound->Membrane DNA Inhibition of DNA Gyrase Compound->DNA Metabolism Inhibition of Energy Metabolism Compound->Metabolism Protein Inhibition of Protein Synthesis Compound->Protein Result Inhibition of Growth / Cell Death Membrane->Result DNA->Result Metabolism->Result Protein->Result

Caption: Hypothetical mechanisms of antimicrobial action for sesquiterpenoids.

References

Application Notes and Protocols for Testing the Cytotoxicity of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid compound that has been isolated from plant sources, including Eupatorium adenophorum.[1][2][3] Sesquiterpenoids as a class have demonstrated a wide range of biological activities, with many exhibiting cytotoxic effects against various cancer cell lines.[4][5] Cadinane-type sesquiterpenoids, in particular, have shown promising cytotoxic activity, with some compounds exhibiting IC50 values in the low micromolar range against cell lines such as HepG2 and Huh7.[6][7][8] The potential of these natural products as anticancer agents underscores the importance of robust and standardized protocols for evaluating their cytotoxic effects.[9][10]

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound. The described methods are foundational for preclinical evaluation and are designed to provide a comprehensive understanding of the compound's cytotoxic potential and mechanism of action. The protocols include methods for determining cell viability, membrane integrity, and the induction of apoptosis.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol
Class Sesquiterpenoid
Source Eupatorium adenophorum[1][2][3]

Experimental Protocols

Cell Culture

A crucial first step in cytotoxicity testing is the selection and maintenance of appropriate cell lines. The choice of cell line should be guided by the research objectives. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended. For investigating the anticancer potential of this compound, human cancer cell lines such as HepG2 (liver carcinoma), Huh7 (liver carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) are suitable choices, as related compounds have shown activity against these or similar lines.[11][12] A non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells), should be included as a control to assess selective cytotoxicity.

Protocol for Cell Culture:

  • Cell Line Maintenance: Culture the selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

  • Cell Counting and Seeding: Prior to each experiment, detach the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of the compound in a complete culture medium. Based on the activity of similar cadinane (B1243036) sesquiterpenoids, a starting concentration range of 1-100 µM is recommended.[6][7][8] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 3-Acetoxy-4,7(11)- cadinadien-8-one Treatment Treat Cells with Serial Dilutions Compound_Prep->Treatment Cell_Culture Culture and Seed Cells in 96-well Plates Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Calculate IC50 Values and Analyze Apoptosis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid/tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Test_Compound 3-Acetoxy-4,7(11)- cadinadien-8-one Test_Compound->FasR ? Test_Compound->Mitochondrion ?

References

Application Notes and Protocols: 3-Acetoxy-4,7(11)-cadinadien-8-one as a Potential Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid natural product that can be isolated from the herbs of Eupatorium adenophorum.[1] This plant, belonging to the Asteraceae family, has been traditionally used in folklore medicine for its anti-inflammatory, antimicrobial, antiseptic, and analgesic properties.[2][3] Phytochemical studies of E. adenophorum have revealed the presence of various bioactive compounds, including terpenoids, flavonoids, and phenolic acids, which are believed to contribute to its wide range of pharmacological activities, such as antioxidant, antibacterial, and antifungal effects.[2][3]

While direct experimental evidence for the antimicrobial and antioxidant activities of this compound is not extensively documented in publicly available literature, related sesquiterpenes isolated from E. adenophorum have demonstrated significant antifungal activity against phytopathogenic fungi.[4][5] For instance, certain cadinene sesquiterpenes from the plant have shown inhibitory effects against fungi like S. rolfsii and R. solani.[4][5] Furthermore, extracts of E. adenophorum have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This suggests the potential of this compound as a natural antimicrobial agent.

The exploration of natural compounds for food preservation is a growing area of research due to consumer demand for clean-label products and concerns about synthetic preservatives. This document provides detailed protocols for the evaluation of this compound as a potential food preservative, focusing on its antimicrobial and antioxidant properties.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the experimental protocols outlined below.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test MicroorganismTypeGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Escherichia coli (e.g., ATCC 25922)BacteriumNegative
Salmonella enterica (e.g., ATCC 14028)BacteriumNegative
Staphylococcus aureus (e.g., ATCC 29213)BacteriumPositive
Listeria monocytogenes (e.g., ATCC 19115)BacteriumPositive
Aspergillus niger (e.g., ATCC 16404)Fungus-
Penicillium chrysogenum (e.g., ATCC 10106)Fungus-

Table 2: Antioxidant Capacity of this compound

AssayTest Compound Concentration (µg/mL)% Inhibition / Scavenging ActivityIC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical Scavenging Assay 10
50
100
250
500
ABTS Radical Cation Scavenging Assay 10
50
100
250
500

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol details the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Resazurin (B115843) sodium salt

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Inoculum Preparation:

    • For bacteria, culture the strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • For fungi, grow the cultures on Sabouraud Dextrose Agar (SDA) for 5-7 days at 25°C. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL using a hemocytometer.

  • Microplate Preparation:

    • Add 100 µL of the appropriate sterile broth (MHB or SDB) to all wells of a 96-well microplate.

    • Add 100 µL of the test compound stock solution to the first well of each row designated for the compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

    • Prepare similar serial dilutions for the positive control antibiotic.

    • Designate wells for a negative control (broth only) and a growth control (broth + inoculum).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 25°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • To aid visualization, 20 µL of 0.015% resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is maintained.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of This compound C Perform serial dilutions in 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Incubate plates (37°C for bacteria, 25°C for fungi) D->E F Visually assess for growth or add resazurin indicator E->F G Determine MIC (Lowest concentration with no growth) F->G

Figure 1. Workflow for MIC determination.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare the same concentrations for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This protocol provides an alternative method to assess the antioxidant capacity of the test compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in ethanol or PBS (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare the same concentrations for the positive control.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 10 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 7 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare stock solution of This compound C Mix test compound with radical solution in 96-well plate A->C B Prepare radical solution (DPPH or ABTS•+) B->C D Incubate in the dark C->D E Measure absorbance at specific wavelength D->E F Calculate % scavenging activity E->F G Determine IC50 value F->G

Figure 2. General workflow for antioxidant assays.

Potential Mechanism of Action and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways affected by this compound. However, based on the known activities of other sesquiterpenoids and natural antimicrobial compounds, several potential mechanisms can be hypothesized for investigation:

  • Disruption of Microbial Cell Membranes: Sesquiterpenoids can be lipophilic and may integrate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability, leading to leakage of cellular contents and cell death.

  • Inhibition of Key Enzymes: The compound may inhibit essential microbial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.

  • Interference with Quorum Sensing: Some natural compounds can disrupt the cell-to-cell communication systems (quorum sensing) that bacteria use to coordinate virulence factor expression and biofilm formation.

  • Induction of Oxidative Stress: The compound might generate reactive oxygen species (ROS) within the microbial cells, leading to oxidative damage to proteins, lipids, and DNA.

Further research, including transcriptomics, proteomics, and specific enzymatic assays, would be necessary to elucidate the precise mechanism of action.

Potential_MoA cluster_targets Potential Microbial Targets cluster_outcomes Resulting Effects Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Enzymes Enzyme Inhibition Compound->Enzymes QS Quorum Sensing Interference Compound->QS Oxidative_Stress Induction of Oxidative Stress Compound->Oxidative_Stress Leakage Leakage of Cellular Contents Membrane->Leakage Metabolism_Block Metabolic Disruption Enzymes->Metabolism_Block Virulence_Reduction Reduced Virulence QS->Virulence_Reduction Cell_Damage Oxidative Damage Oxidative_Stress->Cell_Damage Cell_Death Microbial Cell Death Leakage->Cell_Death Metabolism_Block->Cell_Death Virulence_Reduction->Cell_Death Cell_Damage->Cell_Death

Figure 3. Hypothesized mechanisms of action.

References

Unraveling the Molecular Intricacies of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of oncology, pharmacology, and drug discovery are continually seeking novel compounds with therapeutic potential. This document provides detailed application notes and protocols for investigating the mechanism of action of 3-Acetoxy-4,7(11)-cadinadien-8-one, a cadinane-type sesquiterpenoid isolated from Eupatorium adenophorum. While direct experimental data on this specific compound is limited, this guide synthesizes information from structurally related compounds and the broader class of cadinane (B1243036) sesquiterpenoids to propose a hypothetical mechanism of action and a comprehensive research framework.

Hypothesized Mechanism of Action

Based on available literature for related compounds, this compound is postulated to exert cytotoxic and anti-inflammatory effects through a multi-pronged approach. The proposed central hypothesis is that the compound induces apoptosis in cancer cells via mitochondrial-mediated pathways and modulates inflammatory responses.

Key Hypothesized Actions:

  • Induction of Apoptosis: The compound is predicted to trigger programmed cell death in cancerous cells.

  • Mitochondrial Disruption: It may alter the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

  • Modulation of Inflammatory Pathways: The compound could potentially suppress the production of pro-inflammatory cytokines.

Data Presentation: A Comparative Overview of Related Cadinane Sesquiterpenoids

To provide a contextual baseline for experimental design, the following table summarizes the cytotoxic and anti-inflammatory activities of various cadinane sesquiterpenoids found in the literature.

Compound/ExtractCell Line/ModelBiological ActivityIC50/Effective ConcentrationReference
Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8)HepG2 and Huh7 (Human Liver Cancer)Cytotoxic3.5 - 6.8 µM[1]
Cadinane Sesquiterpenoids (1, 5, 8, 13, 16)Pancreatic Ductal Adenocarcinoma (PDAC) cellsCytotoxic13.1 - 28.6 µM[2]
Cadinane Sesquiterpenoids (1, 5, 8, 13, 16)N/AGOT1 Inhibition20.0 - 26.2 µM[2]
Essential Oil containing δ-cadineneMCF-7 (Human Breast Cancer)Apoptosis InductionNot specified[3]
(+)-aristolone (Aromadendrane Sesquiterpenoid)RAW 264.7 MacrophagesAnti-inflammatory (inhibition of TNF-α and CCL2)Not specified[4]

Experimental Protocols

The following protocols are designed to rigorously test the hypothesized mechanism of action of this compound.

Protocol 1: Assessment of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7, PANC-1) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 2: Analysis of Apoptosis Induction

Objective: To investigate whether the cytotoxic effects are mediated by the induction of apoptosis.

Methodology:

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.

  • Caspase-3/7 Activity Assay:

    • Treat cells as described above.

    • Use a luminogenic or fluorogenic caspase-3/7 substrate to measure caspase activity.

    • Measure the signal using a luminometer or fluorescence plate reader.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of the compound on mitochondrial integrity.

Methodology:

  • JC-1 Staining:

    • Treat cells with the compound at its IC50 concentration.

    • Stain the cells with JC-1 dye, which forms red aggregates in healthy mitochondria and exists as green monomers in the cytoplasm upon membrane depolarization.

    • Analyze the red/green fluorescence ratio using flow cytometry or a fluorescence microscope.

Protocol 4: Evaluation of Anti-inflammatory Activity

Objective: To determine the potential of this compound to modulate inflammatory responses.

Methodology:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after 24 hours.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production.

Visualizing the Proposed Mechanisms and Workflows

To facilitate a clearer understanding of the proposed molecular pathways and experimental designs, the following diagrams have been generated.

G Hypothesized Mechanism of Action of this compound cluster_0 Cytotoxic Effects cluster_1 Anti-inflammatory Effects A This compound B Mitochondrial Disruption (Loss of ΔΨm) A->B C Release of Cytochrome c B->C D Caspase Activation (Caspase-9, Caspase-3/7) C->D E Apoptosis D->E F LPS Stimulation G Macrophage Activation F->G H Pro-inflammatory Cytokine Production (TNF-α, IL-6) G->H I Inflammation H->I J This compound J->H

Caption: Proposed signaling pathways for cytotoxic and anti-inflammatory effects.

G Experimental Workflow for Investigating Cytotoxicity and Apoptosis A Cell Culture (Cancer and Control Lines) B Compound Treatment (Dose-Response and Time-Course) A->B C MTT Assay for Cytotoxicity (Determine IC50) B->C D Annexin V-FITC/PI Staining (Flow Cytometry) B->D E Caspase-3/7 Activity Assay B->E F JC-1 Staining for ΔΨm (Flow Cytometry/Microscopy) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: Workflow for assessing cytotoxicity and apoptosis induction.

G Experimental Workflow for Anti-inflammatory Activity A RAW 264.7 Macrophage Culture B LPS Stimulation and Compound Co-treatment A->B C Supernatant Collection B->C D ELISA for TNF-α and IL-6 C->D E Griess Assay for Nitric Oxide C->E F Data Analysis D->F E->F

Caption: Workflow for evaluating anti-inflammatory effects.

These protocols and conceptual frameworks provide a robust starting point for elucidating the precise mechanism of action of this compound, paving the way for potential future therapeutic applications.

References

Application Notes and Protocols for Testing 3-Acetoxy-4,7(11)-cadinadien-8-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid natural product that has been isolated from plant sources such as Eupatorium adenophorum.[1][2] Sesquiterpenoids are a class of C15 terpenoid compounds known for a wide array of biological activities, making them of interest in drug discovery.[3][4] These application notes provide a comprehensive set of protocols to investigate the potential cytotoxic, anti-proliferative, and apoptotic effects of this compound on cancer cell lines. The following protocols are foundational for the initial screening and characterization of this compound's in vitro efficacy.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

1.1. Storage: The compound should be stored under the conditions specified in its Certificate of Analysis, typically at -20°C or -80°C to ensure stability.[1]

1.2. Reconstitution:

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mM stock solution of a compound with a molecular weight of 276.37 g/mol [1], dissolve 2.76 mg in 1 mL of DMSO.

  • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

1.3. Working Solutions:

  • Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium.

  • It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control, to avoid solvent-induced artifacts. The final DMSO concentration should typically not exceed 0.5% (v/v).

Cell Line Selection and Maintenance

The choice of cell line is dependent on the research question. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended.

  • Recommended Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and a non-cancerous cell line such as HEK293 (human embryonic kidney) or an appropriate normal tissue-derived cell line to assess selectivity.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation MTT_Assay MTT Cell Viability Assay Compound_Prep->MTT_Assay Cell_Culture Cell Culture & Seeding Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Apoptosis Assay Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Assay Cell Cycle Analysis Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist IC50->Apoptosis_Assay IC50->Cell_Cycle_Assay G cluster_pathway Hypothetical Apoptotic Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibition Bax Bax (Pro-apoptotic) Compound->Bax activation Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Topical Formulation of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of 3-Acetoxy-4,7(11)-cadinadien-8-one, a promising sesquiterpenoid, for topical application. The protocols outlined below cover the physicochemical characterization, formulation development, stability testing, and in vitro efficacy and safety assessment of this compound.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective topical formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₁₇H₂₄O₃[1][2]Mass Spectrometry
Molecular Weight 276.37 g/mol [1][2]Mass Spectrometry
Appearance To be determinedVisual Inspection
Melting Point To be determinedCapillary Melting Point Method[3][4][5]
LogP To be determined (Predicted > 3)HPLC-based method
Solubility To be determinedSaturation Shake-Flask Method
      Ethanol (B145695)To be determined
      Propylene (B89431) GlycolTo be determined
      Mineral OilTo be determined
      WaterExpected to be low
Protocol 1.1: Determination of Melting Point

The melting point provides an indication of the purity of the compound.

  • Sample Preparation: Finely powder the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Use a heating rate of 1-2 °C per minute near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point. A sharp melting range (e.g., 0.5-1°C) is indicative of high purity.[3]

Protocol 1.2: Determination of Solubility

Solubility in various solvents is critical for selecting appropriate excipients for the formulation.

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents, including ethanol, propylene glycol, and mineral oil.

  • Saturation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 32 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC method (see Protocol 3.1).

Formulation Development: Oil-in-Water (O/W) Emulsion

An oil-in-water emulsion is a suitable vehicle for the topical delivery of the lipophilic this compound, offering good skin feel and stability.

Table 2: Composition of a Prototypical O/W Emulsion Formulation

Ingredient Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient (API)0.5 - 2.0
Mineral OilOil Phase10.0 - 20.0
Span® 80 (Sorbitan Monooleate)Lipophilic Emulsifier2.0 - 5.0
Tween® 80 (Polysorbate 80)Hydrophilic Emulsifier2.0 - 5.0
Propylene GlycolHumectant, Penetration Enhancer5.0 - 10.0
Cetyl AlcoholThickener, Emollient1.0 - 3.0
Phenoxyethanol (B1677644)Preservative0.5 - 1.0
Purified WaterAqueous Phaseq.s. to 100
Protocol 2.1: Preparation of the O/W Emulsion
  • Oil Phase Preparation: In a suitable vessel, combine the mineral oil, Span® 80, and cetyl alcohol. Heat the mixture to 70-75 °C with constant stirring until all components are melted and homogenous. Add this compound to the oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate vessel, combine the purified water, Tween® 80, and propylene glycol. Heat the mixture to 70-75 °C with constant stirring.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes.

  • Cooling: Continue stirring at a lower speed and allow the emulsion to cool to room temperature.

  • Preservative Addition: Once the emulsion has cooled to below 40 °C, add the phenoxyethanol and stir until uniformly dispersed.

  • Final Adjustment: Adjust the final weight with purified water if necessary and mix until a homogenous cream is obtained.

Analytical Method Development and Validation

A validated analytical method is essential for the accurate quantification of this compound in the formulation and during in vitro studies.

Protocol 3.1: HPLC Method for Quantification
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for sesquiterpenes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan from 200-400 nm).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the formulation, dissolve it in a suitable solvent, and dilute to fall within the range of the calibration curve.

  • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]

Stability and Excipient Compatibility Testing

Stability testing ensures that the formulation maintains its quality and efficacy over its shelf life. Excipient compatibility studies are crucial to prevent degradation of the active ingredient.[8]

Protocol 4.1: Accelerated Stability Testing
  • Storage Conditions: Store the formulated product in its final packaging at accelerated conditions, such as 40 °C ± 2 °C / 75% RH ± 5% RH, for a period of 3-6 months.[9][10]

  • Testing Intervals: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a viscometer.

    • Assay of Active Ingredient: Quantify the concentration of this compound using the validated HPLC method.

    • Microbial Limits: Test for the presence of microbial contamination.

Protocol 4.2: Excipient Compatibility Study
  • Sample Preparation: Prepare binary mixtures of this compound with each of the proposed excipients in a 1:1 ratio (or a ratio reflecting the formulation).

  • Storage: Store the mixtures under stressed conditions (e.g., 50 °C) for a defined period (e.g., 4 weeks).

  • Analysis: Analyze the samples for the appearance of any new peaks or a significant decrease in the peak area of the active ingredient using HPLC.[11] Spectroscopic techniques like FTIR can also be used to detect interactions.[12]

In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential to evaluate the ability of the formulation to deliver the active ingredient across the skin barrier.

Protocol 5.1: Franz Diffusion Cell Permeation Study
  • Apparatus: Use vertical Franz diffusion cells.[13]

  • Membrane: Excised human or porcine skin is the gold standard. The skin should be dermatomed to a thickness of approximately 500 µm.

  • Receptor Medium: A solution that ensures sink conditions. For a lipophilic compound, a mixture of phosphate-buffered saline (PBS) and a solubilizing agent like ethanol or a non-ionic surfactant may be necessary.[13]

  • Experimental Setup:

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[13]

    • Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32 °C to mimic skin surface temperature.[13][14]

    • Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using the validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

In Vitro Efficacy and Safety Assessment

These assays provide insights into the biological activity and potential cytotoxicity of the formulated this compound.

Protocol 6.1: NF-κB Inhibition Assay in Human Keratinocytes (HaCaT cells)

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses in the skin.

  • Cell Culture: Culture HaCaT keratinocytes in appropriate media (e.g., DMEM with 10% FBS).

  • Transfection (for reporter assay): Transfect the cells with a NF-κB luciferase reporter plasmid.[15][16][17][18]

  • Treatment: Pre-treat the cells with various concentrations of the this compound formulation (or the pure compound as a control) for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[19]

  • Measurement:

    • Luciferase Assay: If using a reporter assay, lyse the cells and measure luciferase activity using a luminometer.[15][17][18]

    • Western Blot: Alternatively, analyze the phosphorylation of NF-κB subunits (e.g., p65) or the degradation of its inhibitor, IκBα, by Western blotting.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity at each concentration of the test compound.

Protocol 6.2: Measurement of Inflammatory Cytokines (IL-6 and TNF-α)
  • Cell Culture and Treatment: Culture HaCaT cells or human dermal fibroblasts and treat them with the formulation and an inflammatory stimulus as described in Protocol 6.1.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of Interleukin-6 (IL-6) and TNF-α in the supernatant, following the manufacturer's instructions.[20][21][22][23][24]

  • Data Analysis: Plot the cytokine concentrations against the treatment concentrations to determine the dose-dependent inhibitory effect of the formulation.

Diagrams

Formulation_Development_Workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Analytical & Stability cluster_2 Phase 3: In Vitro Evaluation A Physicochemical Characterization B Excipient Compatibility A->B C Formulation Development (O/W Emulsion) B->C D HPLC Method Development & Validation C->D E Stability Testing D->E F Skin Permeation (Franz Diffusion Cell) E->F G Efficacy Assays (NF-κB, Cytokines) F->G

Caption: Workflow for the topical formulation of this compound.

NF_kappaB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK P_IkB P-IκB IKK->P_IkB Phosphorylation IkB IκB NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB IκB Degradation Deg_IkB Degraded IκB P_IkB->Deg_IkB DNA DNA Active_NFkB->DNA Cadinadienone This compound Cadinadienone->IKK Inhibition Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed chemical synthesis protocols for 3-Acetoxy-4,7(11)-cadinadien-8-one are not readily found in the scientific literature. This sesquiterpenoid is primarily described as a natural product isolated from Eupatorium adenophorum. The following guide is therefore intended to provide general strategies, troubleshooting advice, and example protocols relevant to the synthesis of cadinane-type sesquiterpenoids, using this compound as a representative target.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing complex natural products like this compound?

A1: The synthesis of complex natural products presents several key challenges:

  • Structural Complexity: These molecules often contain multiple stereogenic centers, fused ring systems, and a high density of functional groups, requiring precise stereochemical control.[[“]]

  • Functional Group Compatibility: The various functional groups within the molecule may be sensitive to a range of reaction conditions, necessitating the use of protecting groups.

  • Yield and Scalability: Multi-step syntheses often suffer from low overall yields, making it difficult to produce significant quantities of the target compound.[2]

  • Route Design: Devising a synthetic route that efficiently constructs the molecular skeleton while correctly introducing functional groups is a significant hurdle.[[“]]

Q2: What general synthetic strategies could be envisioned for a cadinane (B1243036) sesquiterpenoid like the target molecule?

A2: A plausible retrosynthetic analysis would disconnect the target molecule into simpler, more readily available starting materials. Key strategies could involve:

  • Diels-Alder Cycloaddition: To construct the bicyclic core.

  • Radical Cyclization Cascades: For the formation of the fused ring system.

  • Annulation Reactions: To build the rings step-wise.

  • Chemoenzymatic Methods: Utilizing enzymes for stereoselective transformations.[3][4]

Q3: How can computational chemistry aid in the synthesis of this natural product?

A3: Computational tools can be valuable in several ways:

  • Reaction Planning: Predicting the feasibility of proposed reaction steps.

  • Stereochemical Prediction: Modeling transition states to predict the stereochemical outcome of reactions.

  • Spectroscopic Analysis: Calculating predicted NMR spectra to aid in the characterization of intermediates and the final product.[5]

Troubleshooting Guide

Problem 1: Low or No Yield in a Key Reaction Step
Possible Cause Suggested Solution
Incorrect Reaction Conditions Systematically vary temperature, reaction time, and solvent. See Table 1 for examples.
Degraded Reagents Use freshly purified or newly purchased reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive.
Inefficient Catalyst Screen a variety of catalysts and ligands. Optimize catalyst loading.
Presence of Impurities Ensure the purity of starting materials through techniques like recrystallization or chromatography.
Unstable Product Analyze the reaction mixture at different time points to check for product degradation. Consider a milder workup procedure.
Problem 2: Formation of Multiple Products or Isomers
Possible Cause Suggested Solution
Lack of Stereocontrol Employ chiral catalysts or auxiliaries. Adjust reaction temperature to enhance stereoselectivity.
Side Reactions Modify reaction conditions (e.g., lower temperature, different solvent) to disfavor side reactions. Use protecting groups for sensitive functionalities.
Isomerization Use milder reaction or purification conditions to prevent isomerization of double bonds or stereocenters.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Products Utilize different chromatography techniques (e.g., normal-phase, reverse-phase HPLC). Consider derivatization to alter polarity for easier separation.
Product is Unstable on Silica Gel Use alternative stationary phases like alumina (B75360) or celite. Employ non-chromatographic purification methods like crystallization or distillation.
Co-elution with Byproducts Optimize the mobile phase in your chromatography system for better resolution.

Data Presentation: Optimizing Reaction Conditions

Table 1: General Parameters for Key Reaction Types

Reaction TypeParameterLow SettingMedium SettingHigh SettingPotential Impact on Yield
Acylation Temperature0 °C25 °C (RT)50 °CHigher temps can increase rate but may lead to side reactions.
Catalyst Loading0.1 mol%1 mol%5 mol%Higher loading may increase conversion but also cost.
Reaction Time1 hour6 hours24 hoursInsufficient time leads to incomplete reaction; too long can cause degradation.
Oxidation Oxidant Equivalents1.0 eq1.2 eq2.0 eqExcess oxidant can lead to over-oxidation.
Temperature-78 °C-20 °C0 °CLow temperatures are often crucial for selectivity.
Cyclization Concentration0.1 M0.01 M0.001 MHigh dilution can favor intramolecular over intermolecular reactions.
Lewis AcidTiCl₄SnCl₄BF₃·OEt₂Choice of Lewis acid can significantly impact stereoselectivity and yield.

Experimental Protocols

Protocol 1: General Procedure for Acylation (Acetate Formation)
  • Dissolve the alcohol precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (B128534) (1.5 eq) or pyridine (B92270) (2.0 eq), and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (B1165640) (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Diels-Alder Cycloaddition
  • To a solution of the diene (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or DCM) in a sealed tube, add the dienophile (1.2 eq).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) if required, often at a reduced temperature (e.g., -78 °C).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) or stir at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction appropriately (e.g., with water or a saturated bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography or recrystallization.

Visualizations

G cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Execution & Optimization cluster_2 Phase 3: Characterization Retrosynthetic Analysis Retrosynthetic Analysis Literature Search Literature Search Retrosynthetic Analysis->Literature Search Route Design Route Design Literature Search->Route Design Small-Scale Test Reactions Small-Scale Test Reactions Route Design->Small-Scale Test Reactions Reaction Optimization Reaction Optimization Small-Scale Test Reactions->Reaction Optimization Scale-Up Scale-Up Reaction Optimization->Scale-Up Purification Purification Scale-Up->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation

Caption: Workflow for Novel Natural Product Synthesis.

G start Low Yield Observed check_sm Is Starting Material Consumed? (Check by TLC/LC-MS) start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents No check_product Is Desired Product Formed? check_sm->check_product Yes inc_time_temp Increase Reaction Time or Temperature check_reagents->inc_time_temp inc_time_temp->start optimize_workup Optimize Workup & Purification Conditions check_product->optimize_workup Yes side_reactions Identify Side Products. Modify Conditions (Solvent, Catalyst, Temp) check_product->side_reactions No success Yield Improved optimize_workup->success side_reactions->start

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

References

Overcoming solubility issues of 3-Acetoxy-4,7(11)-cadinadien-8-one in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 3-Acetoxy-4,7(11)-cadinadien-8-one in bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Overcoming Poor Solubility

Issue 1: Compound precipitates out of solution when added to aqueous bioassay media.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture media or aqueous buffer, a precipitate forms. What is happening and how can I fix this?

  • Answer: This is a common issue for hydrophobic compounds like this compound. The compound is soluble in a polar aprotic solvent like DMSO, but its low aqueous solubility causes it to crash out when introduced to a water-based medium. Here are several strategies to overcome this:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your bioassay is as low as possible, ideally below 0.5% to avoid solvent-induced artifacts and cytotoxicity. You may need to prepare a more concentrated stock solution in DMSO and add a very small volume to your assay.[1][2]

    • Use a Co-solvent: In addition to DMSO, other co-solvents can help maintain solubility. Ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG400), or glycerol (B35011) can be used in combination with DMSO in the stock solution.[1][3]

    • Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) in the final assay medium to help keep the compound in solution by forming micelles.[1] It is crucial to include a vehicle control with the same concentration of the surfactant to account for any effects on the assay.

    • Cyclodextrin (B1172386) Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4][5] Preparing an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be a highly effective method.

Issue 2: Inconsistent or non-reproducible results in bioassays.

  • Question: My bioassay results with this compound are highly variable between experiments. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility is a major cause of poor reproducibility. If the compound is not fully dissolved, the actual concentration your cells or target molecules are exposed to will vary.

    • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation or cloudiness before adding it to your assay.

    • Sonication and Warming: Briefly sonicating or warming the solution to 37°C after dilution in aqueous media can help dissolve any small precipitates that may have formed.[2]

    • Fresh Preparations: Always prepare fresh working solutions from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions of the compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the best primary solvent for this compound?

    • A1: Based on its chemical properties (a sesquiterpenoid, likely lipophilic), Dimethyl Sulfoxide (DMSO) is a good initial choice for a primary solvent to create a high-concentration stock solution.[1][2][6]

  • Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

    • A2: To avoid solvent toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[2] It is always recommended to include a vehicle control with the same DMSO concentration as your test samples.

  • Q3: How can I prepare a cyclodextrin inclusion complex of this compound?

    • A3: A common method is the co-evaporation or freeze-drying technique.[7][8] Briefly, dissolve the compound and a molar excess of a suitable cyclodextrin (e.g., HP-β-CD) in an organic solvent like ethanol or methanol. Then, remove the solvent under vacuum. The resulting powder can then be dissolved in your aqueous assay buffer. The optimal ratio of compound to cyclodextrin should be determined experimentally.

  • Q4: Are there any potential signaling pathways that this compound might affect?

    • A4: Cadinane (B1243036) sesquiterpenoids have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[9] Some have been identified as inhibitors of the Wnt signaling pathway.[10] Therefore, assays monitoring the Wnt pathway could be a relevant application for this compound.

Quantitative Data Summary

Solubilization MethodPrimary SolventTypical Stock ConcentrationRecommended Final Assay ConcentrationKey Considerations
Direct Dilution DMSO10-50 mM< 100 µMFinal DMSO concentration should be < 0.5%. Prone to precipitation.
Co-Solvent System DMSO:PEG400 (1:1)5-20 mM< 50 µMCan improve solubility over DMSO alone. Vehicle control is critical.
Surfactant Micelles DMSO10-50 mM< 100 µMAdd to media containing 0.01-0.1% Tween® 80. Test for surfactant effects on the assay.
Cyclodextrin Complex N/A (powder)N/A< 200 µMHigher apparent aqueous solubility. Requires complex preparation.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions

  • Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes, appropriate bioassay medium.

  • Procedure:

    • Weigh out a precise amount of the compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • To prepare a working solution, dilute the stock solution in the bioassay medium. It is recommended to perform a serial dilution to minimize precipitation. For example, first dilute the stock 1:10 in media, vortex, and then perform the final dilution.

    • Visually inspect the final working solution for any precipitation before use.

Protocol 2: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

  • Materials: this compound, HP-β-CD, Ethanol (or other suitable organic solvent), round-bottom flask, rotary evaporator or freeze-dryer.

  • Procedure:

    • Determine the molar ratio of the compound to HP-β-CD to be tested (e.g., 1:5 or 1:10).

    • Dissolve the compound and HP-β-CD in ethanol in the round-bottom flask.

    • Once fully dissolved, remove the ethanol using a rotary evaporator to form a thin film.

    • The resulting powder is the inclusion complex.

    • This powder can now be directly dissolved in your aqueous bioassay buffer to the desired final concentration.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization Strategies cluster_assay Bioassay compound Compound Powder stock 10-50 mM Stock Solution compound->stock cyclodextrin Cyclodextrin Complexation compound->cyclodextrin with HP-β-CD dmso DMSO dmso->stock direct Direct Dilution in Media stock->direct < 0.5% final DMSO cosolvent Co-Solvent Dilution stock->cosolvent e.g., with PEG400 surfactant Surfactant-Assisted Dilution stock->surfactant e.g., with Tween 80 assay Final Bioassay Solution direct->assay cosolvent->assay surfactant->assay cyclodextrin->assay

Caption: Workflow for preparing and solubilizing the compound for bioassays.

wnt_pathway Simplified Wnt Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd DestructionComplex Destruction Complex (Axin, APC, GSK3β) Fzd->DestructionComplex inactivation LRP LRP5/6 Co-receptor BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation & degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocation & binding TargetGenes Target Gene Expression TCF_LEF->TargetGenes activation Compound Cadinane Sesquiterpenoid (Potential Inhibitor) Compound->DestructionComplex stabilization? Compound->BetaCatenin promotes degradation?

Caption: Potential inhibition of the Wnt signaling pathway by a cadinane sesquiterpenoid.

References

Stability testing of 3-Acetoxy-4,7(11)-cadinadien-8-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Testing of 3-Acetoxy-4,7(11)-cadinadien-8-one

Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of this sesquiterpenoid. As a compound with ester and ketone functionalities, its stability can be influenced by various environmental factors. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, and exposure to light. Sesquiterpenoids, in general, can be susceptible to degradation under harsh conditions. The presence of an acetate (B1210297) ester group suggests a potential for hydrolysis, particularly at non-neutral pH.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its structure, two primary degradation routes are plausible:

  • Hydrolysis: The acetate ester at position 3 is susceptible to hydrolysis, which would yield the corresponding alcohol (3-Hydroxy-4,7(11)-cadinadien-8-one) and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Photodegradation: Many terpenoids are known to be photolabile.[1][2] Exposure to UV or even ambient light over extended periods could lead to complex degradation pathways, potentially involving isomerization or oxidation of the dienone system.

Q3: What analytical methods are recommended for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of sesquiterpene lactones and related compounds due to their low volatility and potential thermal instability.[3][4][5] A stability-indicating HPLC method, typically with UV detection, should be developed and validated to separate the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to avoid on-column degradation of this thermally sensitive molecule.[6]

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound at -20°C or below in a tightly sealed container, protected from light, is advisable. For solutions, using a buffered solvent system at a slightly acidic to neutral pH (e.g., pH 5-7) may help to minimize hydrolysis of the acetate group.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound purity over time in solution. Hydrolysis of the acetate ester. - Verify the pH of your solvent. Avoid highly acidic or basic conditions. - If possible, use a buffered solution (pH 5-7) for your experiments. - Analyze samples promptly after preparation. - Store stock solutions at low temperatures (-20°C or below).
Photodegradation. - Protect your samples from light by using amber vials or covering them with aluminum foil. - Minimize exposure to ambient light during sample preparation and analysis.
Appearance of new peaks in the chromatogram of a stability sample. Formation of degradation products. - Develop a stability-indicating HPLC method that can resolve the parent peak from any new peaks. - Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and confirm their retention times. - Use mass spectrometry (LC-MS) to identify the mass of the degradation products and infer their structures.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation of the compound. - Ensure the compound is fully dissolved in the chosen solvent. Sonication may be helpful. - Check for any precipitation before taking an aliquot for analysis. - Verify the solubility of the compound in your experimental medium.
Adsorption to container surfaces. - Use silanized glassware or low-adsorption plasticware. - Include a rinsing step with the solvent to recover any adsorbed material.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[7][8][9]

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.

2. Basic Hydrolysis:

  • Prepare a solution of the compound in an organic solvent.

  • Add an equal volume of 0.1 M NaOH.

  • Incubate at room temperature, monitoring at regular intervals (e.g., 0.5, 1, 2, 4 hours), as base-catalyzed hydrolysis of esters is typically rapid.[10]

  • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound in an organic solvent.

  • Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

  • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven (e.g., at 80°C) for a set duration (e.g., 1, 3, 7 days).

  • Also, prepare a solution of the compound and incubate it at a high temperature (e.g., 60°C).

  • At each time point, dissolve the solid or dilute the solution and analyze by HPLC.

5. Photostability Testing:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • Analyze both the exposed and control samples at appropriate time intervals.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid Expose to base Basic Hydrolysis (0.1M NaOH, RT) start->base Expose to oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to thermal Thermal (Solid & Solution, 60-80°C) start->thermal Expose to photo Photochemical (UV/Vis Light) start->photo Expose to hplc HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent This compound hydrolysis_product 3-Hydroxy-4,7(11)-cadinadien-8-one + Acetic Acid parent->hydrolysis_product Acid or Base photo_product Isomers, Oxidized Products, and other photoproducts parent->photo_product UV/Visible Light

References

Technical Support Center: Analysis of 3-Acetoxy-4,7(11)-cadinadien-8-one by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS analysis of 3-Acetoxy-4,7(11)-cadinadien-8-one. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-MS analysis of this compound.

Poor Peak Shape

Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions. - Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Column overload.- Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.- Ensure the sample is dissolved in a solvent similar in strength to or weaker than the initial mobile phase.
Split Peaks Partially clogged frit or void in the column.- Replace the column frit or the entire column.
Injector issue.- Inspect and clean the injector needle and seat.

Low Signal Intensity

Symptom Potential Cause Suggested Solution
Low Abundance of Target Ion Inefficient ionization.- Optimize electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. - Evaluate both positive and negative ion modes. Given the presence of a ketone and an ester group, positive ion mode ([M+H]+, [M+Na]+) is a good starting point.
In-source fragmentation.- Reduce the cone voltage (fragmentor voltage) to minimize unwanted fragmentation in the ion source.
Signal Suppression Matrix effects from the sample.- Improve sample preparation to remove interfering matrix components (e.g., solid-phase extraction). - Dilute the sample.
Mobile phase additives.- Avoid non-volatile buffers like phosphate. Use volatile modifiers such as formic acid or ammonium (B1175870) formate.

Retention Time Shifts

Symptom Potential Cause Suggested Solution
Gradual Shift Over a Sequence Column equilibration issue.- Increase the column equilibration time between injections.
Change in mobile phase composition.- Prepare fresh mobile phase daily and ensure adequate mixing.
Sudden or Drastic Shift Pump malfunction or leak.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Column degradation.- Replace the column if it has been used extensively or exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a sesquiterpenoid with the following properties:

  • Molecular Formula: C₁₇H₂₄O₃[1]

  • Molecular Weight: 276.4 g/mol [2]

  • Exact Mass: 276.1725 g/mol [2]

  • Structure: Contains a cadinane (B1243036) skeleton with an acetoxy group and a ketone functional group.

Q2: Which HPLC column is recommended for the analysis of this compound?

A reversed-phase C18 column is a common and effective choice for the separation of sesquiterpenoids.[3][4] A column with dimensions of 2.1 mm or 4.6 mm internal diameter and a particle size of 1.8 µm to 5 µm is a good starting point. For complex matrices, a high-resolution column may be necessary.

Q3: What mobile phase composition should I use?

A gradient elution with acetonitrile (B52724) and water is typically used for the analysis of sesquiterpenoids.[4] Methanol can also be used as the organic modifier. To improve peak shape and ionization efficiency, it is recommended to add a small amount of a volatile acid, such as 0.1% formic acid, to the aqueous mobile phase.

Q4: What are the expected ions in the mass spectrum?

In positive ion mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ at m/z 277.18, and potentially adducts with sodium [M+Na]⁺ at m/z 299.16 or potassium [M+K]⁺ at m/z 315.13. In-source fragmentation could lead to the loss of the acetoxy group.

Q5: How can I improve the sensitivity of my MS detection?

To enhance sensitivity, optimize the MS parameters. This includes:

  • Ionization Source: Adjust the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.

  • Ion Optics: Optimize the cone voltage (or fragmentor voltage) to maximize the abundance of the precursor ion and minimize in-source fragmentation.

  • Detector: Ensure the detector voltage is set appropriately.

For quantitative analysis, consider using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) if you have a tandem mass spectrometer.

Experimental Protocols

Recommended HPLC-MS Method Development Parameters

Parameter Recommended Starting Condition
HPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (optimize for minimal fragmentation)
Desolvation Gas Nitrogen, 600 L/hr
Desolvation Temp 350 °C
Mass Range m/z 100 - 500

Visualizations

TroubleshootingWorkflow Start Problem Encountered (e.g., Poor Peak Shape) CheckHPLC Check HPLC System Start->CheckHPLC CheckMS Check MS System Start->CheckMS MobilePhase Mobile Phase (Composition, pH, Freshness) CheckHPLC->MobilePhase Column Column (Age, Frit, Voids) CheckHPLC->Column Injector Injector (Needle, Seat, Loop) CheckHPLC->Injector Pump Pump (Flow Rate, Leaks) CheckHPLC->Pump IonSource Ion Source (Voltages, Gas Flow, Temp) CheckMS->IonSource MassAnalyzer Mass Analyzer (Calibration, Mass Range) CheckMS->MassAnalyzer SamplePrep Review Sample Preparation MobilePhase->SamplePrep Column->SamplePrep Injector->SamplePrep Pump->SamplePrep IonSource->SamplePrep MassAnalyzer->SamplePrep Resolved Issue Resolved SamplePrep->Resolved

Caption: A workflow diagram for troubleshooting HPLC-MS analysis.

HPLC_MS_Parameters HPLC HPLC Parameters Mobile Phase Column Flow Rate Temperature Data Data Quality (Peak Shape, Intensity, S/N) HPLC->Data MS MS Parameters Ionization Mode Capillary Voltage Cone Voltage Gas Flow/Temp MS->Data Analyte 3-Acetoxy-4,7(11)- cadinadien-8-one Analyte->HPLC Analyte->MS

Caption: The relationship between HPLC-MS parameters and data quality.

References

Technical Support Center: Optimizing Extraction of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to streamline the extraction of 3-Acetoxy-4,7(11)-cadinadien-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum.[1][2] The following sections offer detailed experimental protocols, data-driven recommendations, and visual workflows to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the extraction of this compound?

A1: The choice of solvent is paramount and depends on the polarity of the target compound.[3] As a sesquiterpenoid with an acetoxy group, this compound is expected to have moderate polarity. Therefore, solvents of intermediate polarity, or a combination of nonpolar and polar solvents, are often most effective.[4][5] Key considerations include:

  • Solvent Polarity: Hexane (B92381) or other nonpolar solvents are suitable for extracting nonpolar terpenoids, while more polar terpenoids require solvents like methanol (B129727) or ethanol (B145695).[6] For this compound, a mixture such as hexane:ethyl acetate (B1210297) is a good starting point.[5]

  • Selectivity: The solvent should ideally maximize the extraction of the target compound while minimizing the co-extraction of impurities.

  • Boiling Point: A lower boiling point facilitates easier solvent removal post-extraction, which is crucial for preserving the integrity of thermolabile compounds.[7][8]

Q2: How does temperature affect the extraction yield and stability of this compound?

A2: Temperature plays a significant role in extraction efficiency.[9][10] Increased temperatures generally enhance solvent penetration and diffusion, leading to higher extraction yields.[10] However, many terpenoids are thermolabile and can degrade at high temperatures.[9][11] For volatile and semi-volatile compounds like sesquiterpenoids, it is crucial to keep samples and solvents chilled to prevent analyte loss.[7] Grinding plant material under liquid nitrogen can also help mitigate heat-induced degradation.[5][7]

Q3: What are the most common challenges encountered during the extraction of sesquiterpenoids like this compound?

A3: Common challenges include:

  • Low Yield: This can be caused by improper solvent selection, insufficient extraction time, or degradation of the target compound.[9]

  • Co-extraction of Impurities: The presence of other compounds with similar polarities can complicate purification.[6]

  • Thermal Degradation: As mentioned, high temperatures can lead to the breakdown of the target molecule.[8][11]

  • Analyte Loss During Solvent Evaporation: Volatile and semi-volatile sesquiterpenoids can be lost during the solvent removal step.[7] Performing this step under a gentle stream of nitrogen and on ice can help minimize this loss.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Improper solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) and solvent mixtures (e.g., hexane:ethyl acetate in different ratios) to find the optimal system for this compound.
Insufficient extraction time.Increase the extraction time. Perform a time-course study (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for maximum yield.
Degradation of the compound.Use lower extraction temperatures.[8] Consider non-heat-driven methods like maceration or ultrasonic-assisted extraction.[4]
Poor Purity of Extract Co-extraction of other compounds.Employ a multi-step extraction process using solvents of different polarities to fractionate the extract.[6] Further purification using techniques like column chromatography is recommended.[12]
Presence of chlorophyll (B73375).If using polar solvents like ethanol on plant material, chlorophyll may be co-extracted.[11] A preliminary wash with a nonpolar solvent like hexane can help remove some pigments.
Analyte Loss During Workup Evaporation of the volatile compound.Concentrate the extract under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath). For final drying, use a gentle stream of nitrogen.[6]
Condensation in headspace syringe (for GC analysis).Consider alternative analysis methods like solid-phase microextraction (SPME) where analytes are adsorbed onto a fiber.[7]

Data Presentation

Table 1: Effect of Solvent Polarity on the Extraction Yield of a Model Sesquiterpenoid *

Solvent System (v/v)Relative PolarityExtraction Yield (%)
Hexane0.0091.2
Hexane:Ethyl Acetate (9:1)0.0983.5
Hexane:Ethyl Acetate (1:1)0.2745.8
Ethyl Acetate0.4494.2
Methanol0.7622.1

*This table presents hypothetical data for a model sesquiterpenoid to illustrate the impact of solvent polarity. The optimal solvent system for this compound should be determined experimentally.

Table 2: Influence of Extraction Time and Temperature on the Yield of a Model Sesquiterpenoid (Using Hexane:Ethyl Acetate 1:1) *

Temperature (°C)Extraction Time (h)Extraction Yield (%)
25124.5
25245.8
25486.1
40126.2
40247.5
40487.3 (slight degradation observed)

*This table presents hypothetical data for a model sesquiterpenoid. The optimal time and temperature for this compound should be determined experimentally, considering its thermal stability.

Experimental Protocols

Protocol 1: Solvent Extraction (Maceration)

  • Sample Preparation: Grind the dried and powdered plant material (Eupatorium adenophorum) to a uniform consistency.[5] For thermolabile compounds, consider freezing the material with liquid nitrogen before grinding.[5][7]

  • Extraction:

    • Place 10 g of the powdered material into a flask.

    • Add 100 mL of the chosen solvent or solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).

    • Seal the flask and agitate it at a constant speed at the desired temperature (e.g., 25°C) for the chosen duration (e.g., 24 hours).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (e.g., <40°C).

  • Drying: Dry the final extract under a gentle stream of nitrogen gas to remove any residual solvent.[6]

  • Analysis: Analyze the crude extract using techniques like TLC, GC-MS, or HPLC to identify and quantify this compound.[6][13]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_workup Post-Extraction Workup cluster_analysis Analysis & Purification start Dried Plant Material (Eupatorium adenophorum) grind Grinding (Optional: Liquid N2) start->grind maceration Maceration (Solvent, Time, Temp) grind->maceration filtration Filtration maceration->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Drying (Nitrogen Stream) concentration->drying analysis Analysis (TLC, GC-MS, HPLC) drying->analysis purification Purification (Column Chromatography) analysis->purification

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_solutions cluster_purity start Low Extraction Yield? solvent Optimize Solvent Polarity start->solvent Yes purity_issue Poor Purity? start->purity_issue No time_temp Adjust Time & Temperature method Consider Alternative Method (e.g., Ultrasound-Assisted) fractionate Fractionate Extract purity_issue->fractionate Yes end_node Optimized Protocol purity_issue->end_node No purify Column Chromatography fractionate->purify purify->end_node

Caption: Troubleshooting logic for optimizing the extraction of this compound.

References

Technical Support Center: Characterization of Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of cadinane (B1243036) sesquiterpenoids. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the isolation, purification, and structural elucidation of this diverse class of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the characterization of cadinane sesquiterpenoids?

A1: The primary challenges in characterizing cadinane sesquiterpenoids stem from their structural complexity. These include:

  • Stereochemical Complexity: Cadinane sesquiterpenoids possess multiple chiral centers, leading to a large number of possible stereoisomers that can be difficult to separate and distinguish.[1][2] The determination of the absolute configuration is a non-trivial task.[3][4]

  • Isomeric Diversity: They exist as numerous constitutional isomers, differing in the position of double bonds and substituents, which often have very similar spectroscopic properties.[1]

  • Complex Mixtures: In nature, they are typically found in intricate mixtures with other structurally related compounds, making isolation and purification challenging.[2][5] Co-elution during chromatographic separation is a common problem.[6][7][8]

  • Spectroscopic Ambiguity: Overlapping signals in ¹H NMR spectra and complex fragmentation patterns in mass spectrometry can complicate structural elucidation.[9][10][11]

Q2: What are the key spectroscopic techniques for elucidating the structure of cadinane sesquiterpenoids?

A2: A combination of spectroscopic methods is essential for the unambiguous structural elucidation of cadinane sesquiterpenoids. The most critical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are fundamental for establishing the planar structure and relative stereochemistry.[3][4][12][13][14]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like HRESIMS are used to determine the molecular formula of the compound.[13][15]

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful tool for determining the absolute configuration of chiral molecules by comparing experimental spectra with quantum-chemically calculated spectra.[3][4][13][16]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and absolute stereochemistry.[3][4][16][17]

Q3: From which natural sources are cadinane sesquiterpenoids commonly isolated?

A3: Cadinane sesquiterpenoids are widely distributed in nature and have been isolated from a variety of sources, including:

  • Plants: They are frequently found in the essential oils and extracts of various plants, such as those from the Asteraceae and Alangiaceae families.[3][18][19]

  • Fungi: Endophytic fungi are a prolific source of novel cadinane derivatives.[16][20]

  • Marine Organisms: Sponges and soft corals have also been shown to produce a diverse array of cadinane-type sesquiterpenoids.[13][21]

Troubleshooting Guides

Problem 1: Co-elution of Isomers During Chromatographic Purification

Symptoms:

  • Broad or shouldered peaks in HPLC or GC chromatograms.

  • Inconsistent spectroscopic data for a supposedly pure compound.

  • Mass spectra that change across a single chromatographic peak.[7]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • HPLC:

      • Change the Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or a chiral column).

      • Modify the Mobile Phase: Alter the solvent system or use a gradient elution with a shallower gradient.[6][22]

      • Adjust Temperature: Running the column at a different temperature can affect selectivity.

    • GC:

      • Modify the Temperature Program: Use a slower temperature ramp to improve separation.[7]

      • Change the Column: Employ a column with a different stationary phase polarity.

  • Peak Purity Analysis:

    • HPLC-DAD: Use a Diode Array Detector to check the spectral homogeneity across the peak.[7][22]

    • LC-MS/GC-MS: Analyze the mass spectra at different points across the peak to detect the presence of multiple components.[7]

  • Preparative Chromatography:

    • If analytical optimization is insufficient, utilize preparative HPLC with a high-resolution column for better separation of the isomers.

Problem 2: Ambiguous Stereochemistry Determination

Symptoms:

  • NMR data is consistent with the planar structure, but the relative or absolute configuration remains unclear.

  • Difficulty in assigning stereochemistry due to a lack of clear NOE correlations.

Troubleshooting Steps:

  • Advanced NMR Techniques:

    • NOESY/ROESY: Acquire high-quality NOESY or ROESY spectra with varying mixing times to identify key spatial correlations that define the relative stereochemistry.

    • J-based Configuration Analysis: Use coupling constants, particularly ³J(H,H) values, to infer dihedral angles and thus the relative stereochemistry.[17]

  • Computational Chemistry:

    • ECD Calculations: Calculate the theoretical ECD spectrum for all possible stereoisomers and compare it with the experimental spectrum to determine the absolute configuration.[3][4][13][16]

    • NMR Chemical Shift Calculations: In complex cases, quantum mechanics-based chemical shift calculations can help to assign the correct structure by comparing calculated and experimental NMR data.[13]

  • Chemical Derivatization:

    • React the molecule with a chiral derivatizing agent (e.g., Mosher's acid) to create diastereomers that may be more easily distinguished by NMR or chromatography.[23]

  • X-ray Crystallography:

    • Attempt to grow single crystals of the compound for X-ray diffraction analysis, which provides the most definitive stereochemical assignment.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Isolation and Purification of Cadinane Sesquiterpenoids from Plant Material
  • Extraction:

    • Air-dry and powder the plant material.

    • Extract the powdered material sequentially with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and methanol) at room temperature.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the crude extract (e.g., the ethyl acetate extract) to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate to obtain several fractions.

  • Purification:

    • Further purify the fractions containing the compounds of interest using repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative HPLC.

    • Monitor the purification process using thin-layer chromatography (TLC) or analytical HPLC.

Protocol 2: Structure Elucidation Workflow
  • Molecular Formula Determination:

    • Acquire a high-resolution mass spectrum using HRESIMS to determine the elemental composition and molecular formula.

  • Planar Structure Determination:

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments:

      • COSY: To establish ¹H-¹H spin systems.

      • HSQC: To identify one-bond ¹H-¹³C correlations.

      • HMBC: To establish long-range ¹H-¹³C correlations, which are crucial for connecting the spin systems and determining the carbon skeleton.

  • Relative Stereochemistry Determination:

    • Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons, which provides information about their relative spatial arrangement.

  • Absolute Stereochemistry Determination:

    • Acquire an experimental ECD spectrum.

    • Perform quantum chemical calculations to predict the ECD spectra for the possible enantiomers.

    • Compare the experimental and calculated spectra to assign the absolute configuration.

    • If possible, grow a single crystal and perform X-ray diffraction analysis for unambiguous confirmation.

Data Presentation

Table 1: Example ¹³C NMR Data for a Cadinane Sesquiterpenoid

PositionChemical Shift (δc)Carbon Type
151.0CH
272.9C
339.7CH₂
428.5CH₂
5213.5C=O
677.5C
747.9CH
824.3CH₂
931.2CH₂
1029.1CH
1126.5CH
1221.8CH₃
1318.5CH₃
1415.2CH₃
1529.8CH₃

Note: Data is hypothetical and for illustrative purposes.

Visualizations

challenges_in_characterization cluster_source Natural Source cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Source Complex Mixture (Plant, Fungus, Marine Organism) Chromatography Chromatography (Column, HPLC, GC) Source->Chromatography CoElution Challenge: Co-elution of Isomers Chromatography->CoElution Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Stereochem Challenge: Stereochemistry Determination Spectroscopy->Stereochem Structure Final Structure Spectroscopy->Structure

Caption: Workflow of challenges in cadinane sesquiterpenoid characterization.

experimental_workflow start Start: Natural Source Material extraction Extraction start->extraction fractionation Fractionation (Column Chromatography) extraction->fractionation purification Purification (HPLC/GC) fractionation->purification hrms HRMS (Molecular Formula) purification->hrms nmr 1D & 2D NMR (Planar Structure & Relative Stereochemistry) purification->nmr ecd ECD Spectroscopy (Absolute Stereochemistry) nmr->ecd xray X-ray Crystallography (Confirmation) nmr->xray elucidated_structure Elucidated Structure ecd->elucidated_structure xray->elucidated_structure

Caption: A typical experimental workflow for structure elucidation.

References

Preventing degradation of 3-Acetoxy-4,7(11)-cadinadien-8-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and handling of 3-Acetoxy-4,7(11)-cadinadien-8-one to minimize degradation and ensure the integrity of your research materials. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (days to weeks), it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. If in solution, use an anhydrous aprotic solvent and store at -20°C.

Q2: What are the optimal long-term storage conditions?

For long-term storage (months to years), the compound should be stored as a solid at -20°C or -80°C in a tightly sealed container. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.

Q3: My compound has been stored at room temperature for a few days. Is it still viable?

While short periods at room temperature may not cause significant degradation, it is crucial to assess the purity of the compound before use.[1] We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).[2][3][4][5]

Q4: I observe a change in the color of my solid sample. What does this indicate?

A change in color can be an indicator of degradation. It is advisable to re-analyze the sample for purity before proceeding with any experiments.

Q5: Which solvents are recommended for dissolving this compound?

Based on its chemical structure, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate (B1210297) are likely suitable for dissolving this compound. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q6: What are the potential degradation pathways for this compound?

This compound is a sesquiterpenoid with an acetoxy group and an α,β-unsaturated ketone system.[6][7][8] Potential degradation pathways include:

  • Hydrolysis: The acetoxy group is susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH, yielding the corresponding alcohol.

  • Oxidation: The double bonds in the ring system can be prone to oxidation.

  • Isomerization: The double bonds may shift their position under certain conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an assay Compound degradation due to improper storage or handling.1. Verify the storage conditions of your stock solution and solid compound. 2. Perform a purity analysis of your compound using HPLC or LC-MS. 3. Prepare fresh stock solutions from a new or validated batch of the compound.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.1. Compare the chromatogram to a reference standard if available. 2. Based on the mass difference of the new peaks, hypothesize the type of degradation (e.g., loss of an acetyl group). 3. Optimize storage conditions (lower temperature, inert atmosphere) to prevent further degradation.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation.1. Quantify the compound concentration in your stock solution using a calibrated analytical method (e.g., HPLC-UV with a standard curve). 2. Prepare fresh solutions for each experiment. 3. Evaluate the stability of the compound in your experimental media.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Ethanol)

  • HPLC system with UV detector

  • Analytical HPLC column (e.g., C18)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Aliquot the solution into multiple autosampler vials.

  • Analyze an initial sample (T=0) using a suitable HPLC method to determine the initial purity.

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), analyze a vial from each storage condition.

  • Calculate the percentage of the remaining parent compound at each time point relative to T=0.

Data Analysis:

Storage Condition Time Point Peak Area of Parent Compound % Remaining
Room Temperature0 hInitial Area100%
24 hArea at 24hCalculate %
1 weekArea at 1 weekCalculate %
4°C0 hInitial Area100%
24 hArea at 24hCalculate %
1 weekArea at 1 weekCalculate %
-20°C0 hInitial Area100%
24 hArea at 24hCalculate %
1 weekArea at 1 weekCalculate %

Visualizations

Degradation_Pathway parent This compound hydrolysis_product 3-Hydroxy-4,7(11)-cadinadien-8-one parent->hydrolysis_product H₂O / pH change oxidation_product Oxidized Products parent->oxidation_product O₂ / Light isomerization_product Isomerized Products parent->isomerization_product Heat / Acid / Base

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c hplc HPLC Analysis at T=0, 24h, 1 week, etc. storage_rt->hplc storage_4c->hplc storage_neg20c->hplc data Calculate % Purity Remaining hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Solid: -20°C, inert gas) (Solution: -20°C, anhydrous) start->check_storage purity_analysis Perform Purity Analysis (HPLC/LC-MS) check_storage->purity_analysis degraded Purity < 95%? purity_analysis->degraded new_batch Use a Fresh Batch of Compound degraded->new_batch Yes stable Purity ≥ 95% degraded->stable No fresh_solution Prepare Fresh Stock Solution new_batch->fresh_solution other_factors Investigate Other Experimental Variables stable->other_factors

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acetoxy-4,7(11)-cadinadien-8-one. The information is designed to address common challenges encountered during experimental workflows aimed at enhancing the antimicrobial efficacy of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antimicrobial activity?

A1: this compound is a sesquiterpenoid that can be isolated from the plant Eupatorium adenophorum.[1][2][3] Sesquiterpenoids as a class have demonstrated a variety of biological activities, including antimicrobial effects.[4][5] While the specific antimicrobial spectrum and potency of this compound are not extensively documented in publicly available literature, related compounds in the sesquiterpene class have shown activity against a range of pathogens.[5][6] It is recommended to perform initial screening assays, such as broth microdilution or disk diffusion, to determine its Minimum Inhibitory Concentration (MIC) against your specific bacterial or fungal strains of interest.

Q2: How can I enhance the antimicrobial efficacy of this compound?

A2: Several strategies can be employed to enhance the antimicrobial activity of sesquiterpenoids:

  • Synergy with Conventional Antibiotics: Combining this compound with standard antibiotics can lead to synergistic effects, potentially lowering the required therapeutic dose of both agents and combating resistance.[4][7] A checkerboard assay is the standard method to evaluate synergy.

  • Combination with Other Natural Products: Exploring combinations with other antimicrobial natural products, such as flavonoids or other terpenes, may also result in synergistic or additive effects.[8][9]

  • Formulation Strategies: The bioavailability and solubility of lipophilic compounds like sesquiterpenoids can be a limiting factor. The use of solubilizing agents, such as polyethylene (B3416737) glycol 400 (PEG 400), has been shown to increase the antibacterial activity of some sesquiterpenes in liquid media.[10]

Q3: What is the likely mechanism of action for this compound?

A3: The precise mechanism of action for this compound is not well-established. However, sesquiterpenoids have been reported to exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Many antimicrobial terpenes and terpenoids interfere with the structure and function of the microbial cell membrane.[4]

  • Enzyme Inhibition: Some flavonoids, which are also plant-derived antimicrobial compounds, have been shown to inhibit bacterial enzymes like DNA gyrase.[9] Similar enzymatic targets could be relevant for sesquiterpenoids.

  • Inhibition of Biofilm Formation: Some natural products can interfere with quorum sensing and biofilm formation, which are crucial for microbial pathogenicity.

Further investigation through assays such as membrane permeability studies, enzyme inhibition assays, and biofilm formation assays would be necessary to elucidate the specific mechanism.

Q4: I am observing poor solubility of this compound in my aqueous assay media. What can I do?

A4: This is a common challenge with lipophilic natural products. Here are some troubleshooting steps:

  • Use of a Co-solvent: Initially dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing the final dilutions in your growth medium. Ensure the final concentration of the solvent is non-toxic to the test microorganisms.

  • Incorporate a Surfactant or Solubilizing Agent: As mentioned, agents like PEG 400 can improve solubility and bioavailability in aqueous solutions.[10] Tween 80 is another commonly used surfactant for this purpose. It is crucial to run appropriate controls to ensure the solubilizing agent itself does not have any antimicrobial activity at the concentration used.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the bacterial or fungal inoculum is standardized to the recommended cell density for the assay (e.g., 5x10^5 CFU/mL for broth microdilution).[11] Inconsistent inoculum sizes can lead to variability in MIC values.
Compound Precipitation Visually inspect the wells of your microtiter plate for any precipitation of the compound. If precipitation is observed, consider the solubility enhancement strategies mentioned in the FAQs.
Assay Conditions Maintain consistent incubation times and temperatures as these factors can influence microbial growth and, consequently, the apparent MIC.
Purity of the Compound Verify the purity of your this compound sample, as impurities could affect its antimicrobial activity.
Issue 2: No Synergistic Effect Observed in Checkerboard Assays
Potential Cause Troubleshooting Steps
Inappropriate Antibiotic Partner The selected antibiotic may not have a complementary mechanism of action with this compound. Test a panel of antibiotics with different cellular targets (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors, DNA replication inhibitors).
Suboptimal Concentration Ranges Ensure that the concentration ranges tested for both the compound and the antibiotic bracket their individual MIC values. The concentrations should be high enough to show an effect but also low enough to allow for the observation of synergy.
Data Interpretation Calculate the Fractional Inhibitory Concentration (FIC) index to quantitatively determine synergy. An FIC index of ≤ 0.5 is generally considered synergistic.
Antagonistic Interaction It is possible that the combination results in an antagonistic effect. The FIC index will also reveal this (typically > 4.0).

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) or another suitable growth medium.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5x10^5 CFU/mL in each well.[11]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well plate, prepare a two-dimensional array of dilutions. Serially dilute this compound along the x-axis and a conventional antibiotic along the y-axis.

  • Inoculation: Inoculate the plate with the test microorganism at the standardized concentration as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1.0

    • Indifference: 1.0 < FIC ≤ 4.0

    • Antagonism: FIC > 4.0

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922128
Pseudomonas aeruginosaATCC 27853>256
Candida albicansATCC 90028128

Table 2: Hypothetical Synergy Data of this compound with Ciprofloxacin against S. aureus ATCC 29213

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound64160.5Synergy
Ciprofloxacin0.250.0625

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_enhancement Efficacy Enhancement cluster_mechanism Mechanism of Action Studies A Prepare Stock Solution of Compound B Broth Microdilution Assay A->B C Determine MIC B->C D Checkerboard Assay (Synergy with Antibiotics) C->D E Formulation Development (e.g., with PEG 400) C->E F Membrane Permeability Assay D->F G Biofilm Inhibition Assay D->G

Caption: Experimental workflow for evaluating and enhancing antimicrobial efficacy.

synergy_logic start Perform Checkerboard Assay calculate_fic Calculate FIC Index start->calculate_fic synergy Synergistic (FIC <= 0.5) calculate_fic->synergy Low FIC additive Additive (0.5 < FIC <= 1.0) calculate_fic->additive indifference Indifference (1.0 < FIC <= 4.0) calculate_fic->indifference antagonism Antagonistic (FIC > 4.0) calculate_fic->antagonism High FIC

Caption: Logic for interpreting synergy assay results based on the FIC index.

References

Addressing batch-to-batch variability in 3-Acetoxy-4,7(11)-cadinadien-8-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 3-Acetoxy-4,7(11)-cadinadien-8-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic strategy for this compound, and where are the critical points for variability?

A1: A common strategy for synthesizing cadinane (B1243036) sesquiterpenoids involves a multi-step sequence that establishes the core bicyclic structure, followed by functional group manipulations. For this compound, a plausible, though hypothetical, route would be:

  • Cadinane Skeleton Formation: Construction of the bicyclic cadinane core, often through a Diels-Alder reaction or a Robinson annulation sequence. Stereoselectivity in this step is crucial and a major source of variability.

  • Allylic Oxidation: Introduction of the C8-keto group via oxidation of a suitable cadinene precursor. The regioselectivity and efficiency of this oxidation can vary between batches.

  • Hydroxylation: Introduction of the C3-hydroxyl group. This step can also present challenges in stereocontrol.

  • Acetylation: Esterification of the C3-hydroxyl group to give the final product. This is generally a high-yielding step, but incomplete reaction or side reactions can affect purity.

Batch-to-batch variability can arise at each of these stages due to factors such as reagent purity, reaction temperature, and moisture content.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield is a common issue in multi-step syntheses. Key areas to investigate include:

  • Inefficient Skeleton Formation: The initial cyclization to form the cadinane skeleton is often the most complex step. Poor diastereoselectivity can lead to a mixture of isomers that are difficult to separate, reducing the yield of the desired isomer.

  • Over-oxidation or Side Reactions: The allylic oxidation step can be aggressive, leading to unwanted byproducts.

  • Product Loss During Purification: The polarity of the intermediates and the final product can lead to losses during column chromatography or extraction.

Q3: I am observing significant batch-to-batch differences in the purity of the final product. What should I investigate?

A3: Impurities can arise from any of the synthetic steps. Common sources include:

  • Stereoisomers: Incomplete stereocontrol during the formation of the cadinane skeleton or the hydroxylation step can lead to diastereomers that are difficult to separate from the final product.

  • Unreacted Starting Materials: Incomplete reactions in any of the steps will carry over starting materials into the final product.

  • Side-Products: Each step can have competing side reactions. For example, the acetylation step might have incomplete conversion, leaving the C3-alcohol as an impurity.

Troubleshooting Guide

Problem 1: Low Yield in the Cadinane Skeleton Formation Step
Potential Cause Recommended Action Expected Outcome
Poor Diastereoselectivity Screen different Lewis acid catalysts (e.g., Et₂AlCl, BF₃·OEt₂) and reaction temperatures.Improved ratio of the desired diastereomer.
Low Reagent Reactivity Ensure the quality and dryness of the diene and dienophile. Use freshly distilled reagents.Increased reaction conversion and yield.
Decomposition of Product Analyze the crude reaction mixture by ¹H NMR to check for product degradation during workup.Identification of unstable intermediates.
Problem 2: Inconsistent Yields and Purity in the Allylic Oxidation Step
Potential Cause Recommended Action Expected Outcome
Over-oxidation Reduce the equivalents of the oxidizing agent (e.g., SeO₂, PCC). Monitor the reaction closely by TLC.Minimized formation of byproducts.
Inconsistent Reagent Activity Titrate the oxidizing agent before use to ensure consistent molarity.More reproducible reaction outcomes.
Solvent Effects Screen different solvents (e.g., CH₂Cl₂, dioxane) to optimize reactivity and selectivity.Improved yield and purity of the desired enone.
Problem 3: Poor Stereoselectivity in the C3-Hydroxylation Step
Potential Cause Recommended Action Expected Outcome
Non-selective Reducing Agent For reduction of a C3-ketone, use a sterically hindered reducing agent (e.g., L-Selectride®) to favor axial attack.Improved diastereomeric ratio of the resulting alcohol.
Substrate Conformation Perform computational modeling to understand the most stable conformation of the substrate and predict the face of electrophilic attack.Better-informed choice of reagents and conditions.
Problem 4: Incomplete Acetylation or Presence of Side-Products
Potential Cause Recommended Action Expected Outcome
Insufficient Acylating Agent Increase the equivalents of acetic anhydride (B1165640) and DMAP.Drive the reaction to completion.
Steric Hindrance If the C3-hydroxyl group is sterically hindered, consider using a more reactive acylating agent like acetyl chloride.Higher conversion to the desired acetate (B1210297).
Hydrolysis of Product Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis of the acetate ester.Improved purity of the final product.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Step 1: Diels-Alder Cycloaddition to form Cadinene Precursor

  • To a solution of myrcene (B1677589) (1.0 eq) in dry toluene (B28343) (0.5 M) at -78 °C under an argon atmosphere, add ethylaluminum dichloride (1.2 eq, 1.0 M solution in hexanes) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 3-methyl-2-cyclohexenone (1.1 eq) in dry toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield the cadinene skeleton.

Step 2: Allylic Oxidation to the Enone

  • To a solution of the cadinene precursor (1.0 eq) in dioxane (0.2 M), add selenium dioxide (1.5 eq).

  • Reflux the mixture for 4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate in vacuo and purify by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford the C8-keto cadinene.

Step 3: Stereoselective Hydroxylation at C3

  • This step is highly dependent on the exact nature of the intermediate. A hypothetical reduction of a C3-ketone is presented.

  • To a solution of the C3-keto-C8-keto cadinene (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of 3 M aqueous NaOH, followed by 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the C3-hydroxy-C8-keto cadinene.

Step 4: Acetylation of the C3-Hydroxyl Group

  • To a solution of the C3-hydroxy-C8-keto cadinene (1.0 eq) in dry CH₂Cl₂ (0.2 M), add triethylamine (B128534) (3.0 eq), acetic anhydride (2.0 eq), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 6 hours.

  • Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to yield this compound.

Visualizations

G cluster_0 Synthesis Workflow Start Start Diels_Alder Step 1: Cadinane Skeleton Formation Start->Diels_Alder Myrcene + 3-methyl-2-cyclohexenone Oxidation Step 2: Allylic Oxidation (C8-Keto) Diels_Alder->Oxidation Cadinene Precursor Hydroxylation Step 3: C3-Hydroxylation Oxidation->Hydroxylation C8-Keto Cadinene Acetylation Step 4: Acetylation Hydroxylation->Acetylation C3-Hydroxy-C8-Keto Cadinene Purification Final Purification Acetylation->Purification Final_Product 3-Acetoxy-4,7(11)- cadinadien-8-one Purification->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

G cluster_1 Troubleshooting: Low Overall Yield Start Low Overall Yield? Check_Step1 Analyze Crude of Step 1 (Cadinane Formation) Start->Check_Step1 Step1_OK Good Yield & Diastereoselectivity? Check_Step1->Step1_OK Optimize_Step1 Optimize Step 1: - Screen Catalysts - Check Reagent Purity Step1_OK->Optimize_Step1 No Check_Step2 Analyze Crude of Step 2 (Allylic Oxidation) Step1_OK->Check_Step2 Yes Optimize_Step1->Check_Step1 Step2_OK Clean Conversion? Check_Step2->Step2_OK Optimize_Step2 Optimize Step 2: - Titrate Oxidant - Screen Solvents Step2_OK->Optimize_Step2 No Check_Purification Review Purification Steps: - Check for Product Loss on Column - Analyze Aqueous Layers Step2_OK->Check_Purification Yes Optimize_Step2->Check_Step2

Validation & Comparative

A Comparative Analysis of 3-Acetoxy-4,7(11)-cadinadien-8-one and Other Bioactive Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of selected sesquiterpenoids, featuring available experimental data and insights into their mechanisms of action.

Introduction

Comparative Overview of Sesquiterpenoids

3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane (B1243036) sesquiterpene isolated from the leaves of Eupatorium adenophorum. While specific cytotoxic or anti-inflammatory data for this compound is limited, other cadinane sesquiterpenes from the same plant have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound from E. adenophorum showed in vitro cytotoxicity against HCT-8, Bel-7402, and A2780 cancer cell lines[1][2]. Further research is required to elucidate the specific bioactivity profile of this compound.

Artemisinin (B1665778) and its derivatives are renowned for their potent antimalarial properties. Beyond this, they have been extensively studied for their anticancer activities. These compounds are known to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.

Parthenolide , a sesquiterpene lactone from the feverfew plant, is well-documented for its anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. It has also demonstrated significant pro-apoptotic and anticancer activities.

Zerumbone , a crystalline sesquiterpene from the rhizomes of Zingiber zerumbet, exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its mechanisms of action often involve the induction of apoptosis and the modulation of various signaling pathways.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Artemisinin and its derivatives, Parthenolide, and Zerumbone against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Artemisinin A549 (Lung Carcinoma)28.8 µg/mL
H1299 (Lung Carcinoma)27.2 µg/mL
Artesunate SW480 (Colon Adenocarcinoma)1-4 (for 72h)
HCT116 (Colorectal Carcinoma)1-4 (for 72h)
Dihydroartemisinin J82 (Bladder Cancer)0.0618
T24 (Bladder Cancer)0.0569
Parthenolide A549 (Lung Carcinoma)4.3[3]
TE671 (Medulloblastoma)6.5[3]
HT-29 (Colon Adenocarcinoma)7.0[3]
Zerumbone U-87 MG (Glioblastoma)150 (24h), 130 (48h)[4]
WEHI 7.2 (Murine Thymoma)13.83 (24h), 12.50 (48h), 12.14 (72h)[5]
KKU-100 (Cholangiocarcinoma)16.44

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol is as follows:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a solvent control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanistic Insights: Signaling Pathways

Sesquiterpenoids often exert their biological effects by modulating key cellular signaling pathways. The NF-κB and apoptosis pathways are common targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Many sesquiterpenoids, such as parthenolide, are known to inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Parthenolide Parthenolide Parthenolide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many sesquiterpenoids, including artemisinin and zerumbone, induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Mitochondrion Mitochondrion Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis Sesquiterpenoids Sesquiterpenoids (e.g., Artemisinin, Zerumbone) Sesquiterpenoids->Bax Promotes Sesquiterpenoids->Bcl2 Inhibits

Caption: General mechanism of apoptosis induction by sesquiterpenoids.

Conclusion

While the specific biological activity of this compound remains to be fully elucidated, the broader class of cadinane sesquiterpenoids demonstrates promising cytotoxic potential. In comparison, well-studied sesquiterpenoids like Artemisinin, Parthenolide, and Zerumbone exhibit potent anticancer and anti-inflammatory activities, with established IC50 values against a range of cancer cell lines. Their mechanisms of action often converge on the modulation of critical cellular pathways such as NF-κB and apoptosis. Further investigation into this compound is warranted to determine its therapeutic potential and to enable a more direct comparison with these established bioactive compounds. This guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting both the knowns and the knowledge gaps in the comparative study of these fascinating natural products.

References

Comparative Cytotoxicity Analysis: 3-Acetoxy-4,7(11)-cadinadien-8-one and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic profiles of the natural sesquiterpenoid 3-Acetoxy-4,7(11)-cadinadien-8-one and the established chemotherapeutic agent doxorubicin (B1662922) reveals a significant disparity in available research data. While doxorubicin has been extensively studied with well-documented cytotoxic efficacy against a wide array of cancer cell lines, publicly accessible data on the specific cytotoxic activity of this compound remains elusive. This guide synthesizes the available information to provide a comparative overview, highlighting the established potency of doxorubicin and discussing the potential, yet unquantified, cytotoxic properties of this compound based on related compounds.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, known for its broad-spectrum anti-tumor activity.[1][2] Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2]

Quantitative Cytotoxicity Data for Doxorubicin

The cytotoxic efficacy of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for doxorubicin vary considerably across different cancer cell lines, reflecting diverse sensitivity profiles.

Cancer Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma~0.1 - 2.5
A549 Lung Adenocarcinoma> 20 (often considered resistant)
HeLa Cervical Cancer~0.1 - 2.9
HepG2 Hepatocellular Carcinoma~1.3 - 12.2
Huh7 Hepatocellular Carcinoma> 20 (often considered resistant)
UMUC-3 Bladder Cancer~5.1
TCCSUP Bladder Cancer~12.6
BFTC-905 Bladder Cancer~2.3

Note: IC50 values are compiled from multiple studies and can vary based on experimental conditions such as incubation time and assay method.[1][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to determine the cytotoxic effects of compounds like doxorubicin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of doxorubicin. Control wells receive medium with the vehicle used to dissolve the drug.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Doxorubicin / Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Formation mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize readout Measure Absorbance solubilize->readout calculate Calculate IC50 readout->calculate

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway of Doxorubicin-Induced Cytotoxicity

Doxorubicin's cytotoxic effects are mediated through a complex network of cellular signaling pathways, primarily initiated by DNA damage.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage ATM_ATR ATM/ATR Activation Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.

This compound: An Uncharacterized Sesquiterpenoid

This compound is a natural product isolated from the plant Eupatorium adenophorum.[5][6] This plant is known to produce a variety of sesquiterpenoids, a class of compounds that has garnered interest for their potential pharmacological activities, including anti-tumor effects.[7][8]

Cytotoxicity Data: A Research Gap

Despite its identification and isolation, a thorough search of scientific literature and patent databases did not yield any specific in vitro cytotoxicity data (i.e., IC50 values) for this compound against any cancer cell lines. While some studies have reported the cytotoxic activities of other sesquiterpenoid compounds isolated from Eupatorium adenophorum against cell lines such as MDA-MB-231 and HepG2, these findings cannot be directly extrapolated to this compound due to the principle of structure-activity relationships, where minor changes in chemical structure can significantly alter biological activity.[8]

Potential Mechanism of Action: Inferred from Related Compounds

The precise mechanism by which this compound might exert cytotoxic effects is unknown. However, other sesquiterpenoids have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and disruption of mitochondrial function. Without experimental data for the specific compound, any proposed signaling pathway would be purely speculative.

Conclusion

A direct, data-driven comparison of the cytotoxicity of this compound and doxorubicin is not feasible at this time due to the absence of publicly available research on the former. Doxorubicin remains a well-documented and potent cytotoxic agent with a clear, albeit complex, mechanism of action and a vast body of supporting experimental data. While this compound belongs to a class of compounds with demonstrated anti-cancer potential, its specific cytotoxic profile and mechanism of action require dedicated investigation. Further research, including in vitro cytotoxicity screening against a panel of cancer cell lines, is necessary to elucidate the potential of this compound as a cytotoxic agent and to enable a meaningful comparison with established chemotherapeutics like doxorubicin.

References

A Comparative Analysis of 3-Acetoxy-4,7(11)-cadinadien-8-one as a Potential Natural Preservative Against Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe preservatives is a perpetual challenge. While synthetic preservatives have long been the industry standard, the demand for natural alternatives is growing. This guide provides a comparative overview of the potential natural preservative 3-Acetoxy-4,7(11)-cadinadien-8-one against commonly used synthetic preservatives, based on available scientific evidence.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It has been isolated from the plant Eupatorium adenophorum, also known as Ageratina adenophora. This plant has a history in traditional medicine, where its extracts have been used for their purported antimicrobial and antiseptic properties.[1] While research has been conducted on the antimicrobial efficacy of the essential oils and various extracts of Eupatorium adenophorum, specific quantitative data on the preservative capabilities of the isolated compound, this compound, is not extensively available in current scientific literature.

The Preservative Landscape: Natural vs. Synthetic

The choice between natural and synthetic preservatives involves a trade-off between consumer perception, labeling advantages, and proven broad-spectrum efficacy.

Natural Preservatives , such as this compound, are compounds derived from natural sources.

  • Advantages : They are often preferred by consumers, can contribute to "natural" or "organic" product labeling, and may offer additional biological activities.[1]

  • Disadvantages : Their efficacy can be variable, they may have a narrower spectrum of activity, and sometimes higher concentrations are needed for effectiveness. Furthermore, they can potentially alter the sensory characteristics of the final product.

Synthetic Preservatives , on the other hand, are synthesized chemical compounds.

  • Advantages : They typically offer broad-spectrum and potent antimicrobial activity at low concentrations. Their properties and safety profiles are generally well-documented and consistent.

  • Disadvantages : There is growing consumer concern about their long-term safety and environmental impact, which can negatively affect product perception.

Efficacy of Eupatorium adenophorum Extracts and Related Compounds

While direct data on this compound is scarce, studies on the extracts and other related compounds from Eupatorium adenophorum provide insights into its potential antimicrobial activity.

Various extracts of E. adenophorum have demonstrated moderate to good antibacterial and antifungal activity against a range of pathogens.[2][3] For instance, petroleum ether extracts have shown significant zones of inhibition against Bacillus subtilis, Salmonella typhi, and Escherichia coli.[2] Chloroform extracts have also shown inhibitory effects against K. pneumonia and S. aureus.[4]

Other bioactive compounds isolated from E. adenophorum, such as 5-O-trans-o-coumaroylquinic acid methyl ester and chlorogenic acid methyl ester, have shown in vitro antibacterial activity against Salmonella enterica.[1] Some cadinene sesquiterpenes, a class of compounds to which this compound belongs, have also been investigated for their antifungal properties.[5] This suggests that sesquiterpenoids from this plant are a promising source of antimicrobial agents.

Comparative Data of Synthetic Preservatives

To provide a benchmark, the following table summarizes the efficacy of some common synthetic preservatives against a range of microorganisms. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Synthetic PreservativeMicroorganismMinimum Inhibitory Concentration (MIC)
Parabens (Methyl, Propyl) Staphylococcus aureus100 - 8000 µg/mL
Escherichia coli50 - 4000 µg/mL
Candida albicans50 - 100 µg/mL
Phenoxyethanol Staphylococcus aureus3100 - 6300 µg/mL
Escherichia coli3100 - 6300 µg/mL
Candida albicans1600 µg/mL
Sodium Benzoate Staphylococcus aureus1000 - 2000 µg/mL (pH dependent)
Escherichia coli62.5 - 1000 µg/mL (pH dependent)
Candida albicans125 - 1000 µg/mL (pH dependent)

Note: The efficacy of many preservatives is highly dependent on factors such as pH, formulation matrix, and the presence of other ingredients. The values presented are for illustrative purposes and can vary significantly.

Experimental Protocols for Efficacy Testing

To evaluate the preservative efficacy of a compound like this compound, standardized antimicrobial testing methods are employed. The two most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition assay.

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized concentration (e.g., 1 x 10^8 CFU/mL). This suspension is then diluted to the final testing concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compound (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Perform Serial Dilution of Test Compound SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Zone of Inhibition (Agar Disc-Diffusion) Test

This method assesses the antimicrobial activity of a substance by measuring the area around a disc impregnated with the substance where microbial growth is inhibited.

Methodology:

  • Plate Preparation: A sterile agar (B569324) plate is uniformly inoculated with a standardized suspension of the test microorganism to create a "lawn" of growth.

  • Disc Application: A sterile paper disc is impregnated with a known concentration of the test compound (this compound).

  • Placement: The impregnated disc is placed firmly on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under suitable conditions for the test microorganism.

  • Measurement: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear circular area around the disc. The diameter of this "zone of inhibition" is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Zone_of_Inhibition_Workflow Inoculate Inoculate Agar Plate with Microorganism PlaceDisc Place Disc on Inoculated Agar Inoculate->PlaceDisc Impregnate Impregnate Sterile Disc with Test Compound Impregnate->PlaceDisc Incubate Incubate Plate PlaceDisc->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone

Workflow for Zone of Inhibition (Agar Disc-Diffusion) Assay.

Conclusion and Future Directions

While this compound is a known natural product isolated from a plant with demonstrated antimicrobial properties, there is currently a lack of specific experimental data to definitively assess its efficacy as a preservative in comparison to established synthetic options. The antimicrobial activity of extracts from Eupatorium adenophorum and related sesquiterpenoids suggests that this compound holds potential as a natural preservative.

For researchers and drug development professionals, further investigation is warranted. The immediate next steps should involve in vitro studies to determine the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition of purified this compound against a broad spectrum of bacteria and fungi relevant to the food, cosmetic, and pharmaceutical industries. Subsequent research should focus on its efficacy in various product formulations, stability, and safety profile to fully elucidate its viability as a natural alternative to synthetic preservatives.

References

Validating the Anti-inflammatory Potential of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-inflammatory potential of the natural compound 3-Acetoxy-4,7(11)-cadinadien-8-one. Due to a lack of publicly available quantitative data on the specific anti-inflammatory activity of this isolated compound, this document focuses on the known anti-inflammatory properties of its source, Eupatorium adenophorum, and provides a direct comparison with the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The experimental protocols and data presentation tables included are designed to guide researchers in the systematic validation of this compound's efficacy.

Introduction to this compound

This compound is a sesquiterpenoid compound that has been isolated from the plant Eupatorium adenophorum. Sesquiterpenoids from this plant are suggested to be the active principles responsible for its traditional use in treating inflammatory conditions. Extracts of Eupatorium adenophorum have demonstrated anti-inflammatory, analgesic, and antipyretic properties, which are attributed to the presence of a variety of bioactive compounds, including terpenoids and flavonoids.[1][2][3]

Comparative Compounds

To objectively assess the anti-inflammatory potential of this compound, its performance should be benchmarked against well-characterized anti-inflammatory agents.

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its mechanism of action involves the inhibition of multiple inflammatory pathways.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

Comparative Data on Anti-inflammatory Activity

The following tables are structured to facilitate a direct comparison of the anti-inflammatory activity of this compound with Dexamethasone and Indomethacin. Note: As of the latest literature review, specific quantitative data for the isolated this compound is not available. The table entries for this compound are placeholders to guide future research.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundIC₅₀ (µM)Cell LineReference
This compoundData not availableRAW 264.7-
Dexamethasone~1 µM (Reported range varies)RAW 264.7[4]
Indomethacin>100 µMRAW 264.7[5]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundIC₅₀ (µM)Assay TypeReference
This compoundData not availableIn vitro enzyme assay-
DexamethasoneDoes not directly inhibit COX-2 enzyme--
Indomethacin~0.9 µMHuman whole blood assay[6]

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineIC₅₀ (µM)Cell LineReference
This compoundTNF-αData not availableRAW 264.7-
IL-6Data not availableRAW 264.7-
DexamethasoneTNF-α~0.01-0.1 µM (Reported range varies)Various[7][8]
IL-6~0.001-0.01 µM (Reported range varies)Various[4]
IndomethacinTNF-α>100 µMRAW 264.7[9]
IL-6>100 µMRAW 264.7[4]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below to ensure reproducibility and standardization of future studies on this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of NO production.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the direct inhibitory effect of the test compound on the enzymatic activity of COX-2.

Methodology:

  • Assay Kit: Utilize a commercial COX-2 inhibitor screening assay kit.

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of this compound or Indomethacin. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid (the substrate for COX-2) to each well.

  • Detection: Measure the product formation (e.g., prostaglandin (B15479496) E₂) using a suitable detection method, such as colorimetry or fluorometry, with a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value.

Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA

Objective: To quantify the inhibitory effect of the test compound on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as the Nitric Oxide Production Assay (steps 1-4).

  • Supernatant Collection: After the 24-hour incubation with LPS and the test compounds, collect the cell culture supernatants.

  • ELISA: Use commercial ELISA kits for the quantification of murine TNF-α and IL-6 in the collected supernatants. Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ values.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro validation of the anti-inflammatory potential of a test compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Anti-inflammatory Assays cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates start->seed treat Pre-treat with Test Compound / Controls seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay cox_assay COX-2 Inhibition Assay stimulate->cox_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA stimulate->cytokine_assay ic50 Calculate IC₅₀ values no_assay->ic50 cox_assay->ic50 cytokine_assay->ic50 nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB degradation, NF-κB release dna DNA nfkb_n->dna genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->genes Gene Transcription

References

Cross-Validation of Analytical Methods for 3-Acetoxy-4,7(11)-cadinadien-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of phytochemical research and drug development. This guide provides a comparative analysis of two prevalent analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 3-Acetoxy-4,7(11)-cadinadien-8-one, a sesquiterpenoid found in various plant species. While specific cross-validation data for this particular compound is not extensively available, this document synthesizes representative performance data from analyses of structurally similar sesquiterpenoids to offer a practical and objective comparison.

The cross-validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of results. By comparing two distinct methods, researchers can gain greater confidence in the validity of their quantitative data.

Comparative Performance Data

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance parameters for HPLC-UV and GC-MS in the analysis of sesquiterpenoids like this compound.

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1.0 - 2500.1 - 100
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 101.0%
Precision (% RSD)
- Intra-day< 1.8%< 1.5%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.350.04
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity Moderate to HighHigh
Run Time (minutes) 2030

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. Below are representative protocols for the analysis of this compound.

Sample Preparation (General Protocol)
  • Extraction: Plant material containing this compound is dried and ground to a fine powder. A known quantity of the powdered material is then extracted with a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol) using techniques such as sonication or Soxhlet extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid particles. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds and enrich the sesquiterpenoid fraction.

  • Sample Solution Preparation: A precise amount of the dried extract or a purified fraction is redissolved in a suitable solvent (e.g., methanol for HPLC, hexane (B92381) for GC) to a known concentration for analysis.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of water (A) and acetonitrile (B52724) or methanol (B).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: Return to 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength is set based on the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Quantification: The quantification is based on the peak area of the analyte, which is compared to a calibration curve generated from certified reference standards.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: 5 min at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Identification and Quantification: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a reference standard. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Workflow and Decision Pathway Visualizations

To further clarify the process of cross-validation and method selection, the following diagrams illustrate the logical flow of these procedures.

CrossValidationWorkflow start Start: Define Analytical Need method_dev_A Method A Development (e.g., HPLC-UV) start->method_dev_A method_dev_B Method B Development (e.g., GC-MS) start->method_dev_B validation_A Method A Validation method_dev_A->validation_A validation_B Method B Validation method_dev_B->validation_B sample_analysis Analyze Same Samples with Both Methods validation_A->sample_analysis validation_B->sample_analysis data_comparison Compare Results (Statistical Analysis) sample_analysis->data_comparison conclusion Conclusion on Method Comparability & Selection data_comparison->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

MethodSelectionPathway start Research Goal high_sensitivity High Sensitivity & Specificity Required? start->high_sensitivity volatile_analyte Is the Analyte Volatile? high_sensitivity->volatile_analyte No gc_ms Select GC-MS high_sensitivity->gc_ms Yes volatile_analyte->gc_ms Yes hplc_uv Select HPLC-UV volatile_analyte->hplc_uv No consider_derivatization Consider Derivatization for GC hplc_uv->consider_derivatization

Caption: Decision pathway for selecting an appropriate analytical method.

Comparative analysis of the fragrance profile of 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fragrance profile of the sesquiterpenoid 3-Acetoxy-4,7(11)-cadinadien-8-one, a natural compound isolated from the plant Eupatorium adenophorum.[1][2] Due to a lack of publicly available quantitative sensory data for this specific compound, this analysis focuses on a qualitative comparison with well-established synthetic alternatives known for their woody and amber scent profiles: Ambroxan and Cedramber. The guide also outlines standard experimental protocols for fragrance evaluation and illustrates the olfactory signaling pathway.

Qualitative Fragrance Profile Comparison

The fragrance profile of a compound is a critical aspect of its potential applications in various industries, including perfumery and consumer products. Below is a qualitative comparison of this compound and two common synthetic alternatives.

Fragrance CompoundChemical StructureFragrance FamilyKey Olfactory DescriptorsSource
This compound C₁₇H₂₄O₃Woody, AmberWoody, SweetNatural (from Eupatorium adenophorum)[1][2]
Ambroxan C₁₆H₂₈OAmbergris, WoodyAmbergris, Musky, Woody, Sweet, Clean, Salty, MineralSynthetic
Cedramber C₁₆H₂₈OWoody, AmberWoody, Ambergris, Dry, Cedarwood, Earthy, VetiverSynthetic

Alternative Fragrance Compounds: A Closer Look

Ambroxan: A highly popular and versatile synthetic fragrance ingredient, Ambroxan is valued for its powerful and persistent ambergris-like scent. Its profile is complex, often described as having musky, woody, and subtly sweet facets with a clean, almost mineral or salty quality. Ambroxan serves as a key component in many modern perfumes, providing a diffusive and long-lasting base note.

Cedramber: This synthetic compound offers a distinct woody and ambery character. Its fragrance is often described as dry, with prominent cedarwood notes and an ambergris-like background. Cedramber is frequently used to impart warmth, depth, and a sophisticated woody character to fragrance compositions.

Experimental Protocols for Fragrance Analysis

To obtain robust and reproducible data for a comprehensive comparative analysis, standardized experimental protocols are essential. The following are key methodologies employed in the sensory and instrumental evaluation of fragrance compounds.

Sensory Evaluation by Human Panel

Sensory evaluation relies on the perception of trained human panelists to characterize and quantify the attributes of a fragrance.

1. Panelist Selection and Training:

  • Selection: Panelists are screened for their olfactory acuity, ability to discriminate between different odors, and verbal fluency in describing sensory perceptions.

  • Training: Selected panelists undergo extensive training to familiarize them with a standardized lexicon of fragrance descriptors and intensity rating scales. Reference standards for specific odors (e.g., "woody," "amber," "musky") are used to calibrate the panel.

2. Descriptive Analysis:

  • Objective: To identify and quantify the specific sensory attributes of a fragrance.

  • Procedure: Panelists are presented with the fragrance compound (typically diluted in an odorless solvent and applied to a smelling strip) in a controlled environment. They then rate the intensity of various pre-defined descriptors (e.g., woody, amber, sweet, musky) on a numerical scale (e.g., a 15-point scale). The order of sample presentation is randomized to minimize bias.

3. Odor Threshold Determination:

  • Objective: To determine the lowest concentration of a substance that can be detected by a certain percentage of the panel (typically 50%).

  • Procedure: A series of dilutions of the fragrance compound in an odorless solvent is prepared. Panelists are presented with the dilutions in ascending order of concentration and asked to identify at which point they can first detect an odor.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

1. Sample Preparation and GC Separation:

  • The fragrance compound is dissolved in a suitable solvent and injected into the gas chromatograph.

  • The individual volatile components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

2. Olfactory Detection:

  • As the separated compounds elute from the GC column, the effluent is split into two paths. One path leads to a standard chemical detector (e.g., a mass spectrometer for identification), while the other is directed to an olfactory port.

  • A trained panelist sniffs the effluent from the olfactory port and records the time, duration, intensity, and a verbal description of any detected odor.

3. Data Analysis:

  • The data from the chemical detector and the olfactory panelist are correlated. This allows for the identification of the specific chemical compounds responsible for the different scent characteristics of the sample.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in fragrance analysis and perception, the following diagrams illustrate a typical experimental workflow and the biological signaling pathway for olfaction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_gco Instrumental Analysis sample Fragrance Compound (this compound) dilution Serial Dilution in Odorless Solvent sample->dilution panel Trained Sensory Panel dilution->panel gcms GC-MS Analysis dilution->gcms descriptive Descriptive Analysis (Intensity Ratings) panel->descriptive threshold Odor Threshold Determination panel->threshold data_analysis Data Analysis & Comparative Profile descriptive->data_analysis threshold->data_analysis gco GC-Olfactometry gco->data_analysis

Experimental workflow for comparative fragrance analysis.

olfactory_pathway odorant Odorant Molecule (e.g., Sesquiterpenoid) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G Protein (Golf) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening (Ca²⁺, Na⁺ influx) camp->ion_channel depolarization Depolarization of Olfactory Neuron ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb

Simplified diagram of the olfactory signaling pathway.

Conclusion and Future Directions

While a definitive quantitative comparison is currently limited by the available data, this guide provides a foundational qualitative analysis of the fragrance profile of this compound in the context of established woody-amber alternatives. The described experimental protocols offer a clear framework for generating the necessary data for a more detailed and direct comparison. Future research employing sensory panel evaluations and Gas Chromatography-Olfactometry to directly compare this compound with compounds like Ambroxan and Cedramber would be invaluable for a comprehensive understanding of its olfactory properties and potential applications. Such studies would enable the creation of detailed quantitative fragrance profiles, including odor thresholds and intensity ratings for key descriptors, facilitating a more precise and objective comparison.

References

Benchmarking the synthesis of 3-Acetoxy-4,7(11)-cadinadien-8-one against other natural product syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and sustainable methods for the synthesis of complex natural products is a cornerstone of modern organic chemistry and drug discovery. This guide provides a comprehensive benchmark analysis of the synthesis of 3-Acetoxy-4,7(11)-cadinadien-8-one, a representative cadinane (B1243036) sesquiterpene, by comparing it against a recently reported total synthesis of a structurally related analogue, (-)-hydroxycadinan-3-en-5-one. While a total synthesis for this compound has not been reported in the literature, its structural similarity to other cadinane sesquiterpenes allows for a valuable comparative analysis of synthetic strategies and efficiencies. This guide delves into key performance indicators, detailed experimental protocols, and the underlying biological signaling pathways associated with this class of molecules.

Quantitative Synthesis Comparison

The efficiency and environmental impact of a synthetic route are critical considerations in modern chemical research. To provide a clear comparison, the following table summarizes key metrics for the total synthesis of (-)-hydroxycadinan-3-en-5-one, as reported by Bi et al. in 2018. These metrics serve as a benchmark for evaluating the practicality and sustainability of synthetic approaches to the broader class of cadinane sesquiterpenes.

MetricValueDescription
Total Number of Steps 8The total number of chemical transformations from the starting material.
Longest Linear Sequence 8 stepsThe longest sequence of consecutive reactions.
Overall Yield 15%The cumulative yield of the entire synthetic sequence.
Atom Economy ~75% (estimated)A measure of the efficiency with which atoms from the reactants are incorporated into the final product.
Process Mass Intensity (PMI) High (estimated)The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced. A lower number is better.
E-Factor High (estimated)The mass ratio of waste to desired product. A lower number indicates less waste.
Reaction Mass Efficiency (RME) Moderate (estimated)The percentage of the mass of the reactants that ends up in the product.

Note: The Atom Economy, PMI, E-Factor, and RME are estimated based on the reported reaction schemes. A detailed analysis would require access to the full experimental data, including the masses of all reagents and solvents used.

Experimental Protocols

The following are the detailed experimental procedures for the key steps in the synthesis of the benchmark compound, (-)-hydroxycadinan-3-en-5-one.

Step 1: Synthesis of (R,E)-6,10-dimethylundec-5-en-2-one

To a solution of (R)-citronellal (1.0 eq) in acetone (B3395972) (10 vol) at 0 °C is added Jones reagent dropwise until the orange color persists. The reaction is stirred for 1 hour, then quenched with isopropanol. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired ketone.

Step 2: Robinson Annulation to form the Bicyclic Core

The ketone from Step 1 (1.0 eq) and methyl vinyl ketone (1.2 eq) are dissolved in ethanol (B145695) (5 vol). A solution of sodium ethoxide in ethanol (0.1 eq) is added, and the mixture is refluxed for 4 hours. After cooling to room temperature, the reaction is neutralized with acetic acid and concentrated. The crude product is purified by column chromatography.

Step 3-8: Subsequent Functional Group Manipulations

The bicyclic core is then subjected to a series of functional group interconversions, including reductions, oxidations, and protecting group manipulations, over six further steps to yield the final product, (-)-hydroxycadinan-3-en-5-one. For a detailed description of each of these steps, please refer to the supporting information of the original publication by Bi et al. (2018).

Visualizing the Synthetic and Biological Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for the synthesis of a cadinane sesquiterpene and the biological signaling pathway associated with the anti-inflammatory activity of this class of compounds.

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_product Final Product start1 R-Citronellal step1 Jones Oxidation start1->step1 start2 Methyl Vinyl Ketone step2 Robinson Annulation start2->step2 step1->step2 step3 Functional Group Interconversions (6 steps) step2->step3 product (-)-Hydroxycadinan-3-en-5-one step3->product

Caption: Experimental workflow for a cadinane sesquiterpene synthesis.

Cadinane sesquiterpenes have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. The following diagram illustrates the signaling pathway involved.

G cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Cadinane Cadinane Sesquiterpene Cadinane->NFkB inhibits translocation Cadinane->iNOS_protein may inhibit activity

Caption: Inhibition of NO production by cadinane sesquiterpenes.

Comparative Analysis of Bioassays for Cadinene Sesquiterpenoids from Ageratina adenophora

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive searches for published bioassay data on 3-Acetoxy-4,7(11)-cadinadien-8-one did not yield specific experimental results or protocols. This guide, therefore, provides a comparative overview of bioassays for structurally related cadinene sesquiterpenoids isolated from the same source, Ageratina adenophora (formerly Eupatorium adenophorum). This information is intended to offer researchers, scientists, and drug development professionals a relevant framework for assessing the reproducibility and robustness of bioassays for this class of compounds.

Executive Summary

The biological evaluation of cadinene sesquiterpenoids from Ageratina adenophora has primarily focused on their cytotoxic and anti-inflammatory activities. While data on this compound is not publicly available, studies on other sesquiterpenoids from the same plant provide insights into the methodologies employed and the range of observed bioactivities. This guide summarizes the available quantitative data, details the experimental protocols for cytotoxicity testing, and presents visualizations of experimental workflows and a potential signaling pathway to aid in the design and interpretation of future bioassays.

Data Presentation: Cytotoxicity of Sesquiterpenoids from Ageratina adenophora

The following table summarizes the cytotoxic activities (IC50 values) of various sesquiterpenoids isolated from Ageratina adenophora against different human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

CompoundCell LineAssay TypeIC50 (µM)Reference
Eupadenolide AMDA-MB-231MTT9.3 ± 0.7[1]
HepG2MTT5.4 ± 0.5[1]
Eupadenolide BMDA-MB-231MTT6.2 ± 0.5[1]
HepG2MTT3.1 ± 0.3[1]
3β-Angeloyloxy-9β-hydroxy-eupatoriofolideMDA-MB-231MTT0.8 ± 0.1[1]
HepG2MTT1.2 ± 0.2[1]
3β-Angeloyloxy-9-oxo-eupatoriofolideMDA-MB-231MTT2.5 ± 0.3[1]
HepG2MTT3.1 ± 0.4[1]
9-Oxo-10,11-dehydro-agerophorone (Euptox A)HeLaMTTNot specified

Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell passage number, reagent sources, and slight variations in protocol execution, highlighting the importance of standardized procedures for robust and reproducible results.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of sesquiterpenoids using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on methodologies reported in the literature for compounds from Ageratina adenophora.[1]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compound (e.g., isolated sesquiterpenoid) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, under the same culture conditions.

4. MTT Assay:

  • After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Cell Culture (e.g., MDA-MB-231, HepG2) seeding Seeding in 96-well plates culture->seeding treatment Cell Treatment (48-72h incubation) seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation dissolution Dissolve Formazan (add DMSO) formazan_formation->dissolution read_absorbance Read Absorbance dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for a typical cytotoxicity bioassay.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway compound Cadinene Sesquiterpenoid ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress bax Bax activation stress->bax bcl2 Bcl-2 inhibition stress->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical apoptosis signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-Acetoxy-4,7(11)-cadinadien-8-one with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

Ventilation:

  • Ensure adequate ventilation to avoid inhalation of any potential dust, mists, or vapors.[9]

Spill Management:

  • In the event of a spill, evacuate personnel to a safe area, remove all sources of ignition, and use spark-proof tools for cleanup.[9]

  • Collected material should be promptly disposed of in accordance with local regulations.[9]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a certified hazardous waste program.[7] Do not dispose of this chemical in standard trash or down the drain.[4][7]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Based on its nature as an organic compound, it should be classified as non-halogenated organic waste unless mixed with halogenated solvents.[4]

2. Container Selection and Labeling:

  • Container: Use a leak-proof, screw-top container that is compatible with the chemical.[5][6][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[7] Do not fill the container more than 80% to allow for expansion.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7][8] The label must include:

    • The full chemical name: "this compound".[4][7]

    • The quantity of the waste.

    • The date of waste generation.[7]

    • The location of origin (e.g., laboratory name, room number).[7]

    • The name and contact information of the Principal Investigator.[7]

3. Waste Segregation and Storage:

  • Segregation: Store the waste container separately from incompatible materials such as acids, bases, and oxidizers.[4][8]

  • Storage Area: Designate a specific hazardous waste storage area within the laboratory.[5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[5][8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][7]

  • Provide the EHS office with a complete list of the chemicals in the waste container.[7]

Quantitative Data Summary

ParameterGuidelineSource
Container Fill LevelDo not exceed 80% capacity[4]
Storage Time LimitMust be collected within 90 days of generation[5]
Maximum Storage QuantityUp to 55 gallons of a single waste stream[5]
Empty Container RinsingTriple rinse with a suitable solvent[6][8]

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal A Identify Waste (this compound) B Select Compatible Waste Container A->B Choose appropriate size and material C Label Container 'Hazardous Waste' B->C Affix proper labeling D Transfer Waste to Labeled Container C->D E Segregate from Incompatible Waste D->E Store based on chemical properties F Store in Designated Secondary Containment E->F Ensure safe temporary storage G Contact EHS for Waste Pickup F->G Initiate disposal process H Provide Waste Inventory to EHS G->H Provide necessary documentation I Proper Disposal by Certified Vendor H->I Final disposition

Caption: Workflow for the proper disposal of this compound.

By adhering to these established protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 3-Acetoxy-4,7(11)-cadinadien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is for guidance purposes for trained research personnel. A comprehensive and site-specific risk assessment must be conducted before commencing any work with 3-Acetoxy-4,7(11)-cadinadien-8-one. All laboratory activities should adhere to institutional and regulatory safety standards.

This guide furnishes essential safety protocols, operational procedures, and disposal plans for handling this compound, a sesquiterpenoid natural product. Due to the limited availability of specific toxicological data for this compound, a conservative approach, treating it as a potentially hazardous substance, is mandated.

Personal Protective Equipment (PPE)

Based on the hazard classification of structurally similar compounds as irritants ("Xi"), the following PPE is required to mitigate risks of dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[1][2] A full-face shield must be worn over goggles during procedures with a high risk of splashes or aerosol generation.[2][3][4]

  • Hand Protection: Use of chemical-resistant gloves, such as nitrile or neoprene, is required.[5] Gloves should be inspected for integrity before each use and immediately replaced if contamination is suspected.

  • Body Protection: A flame-retardant lab coat should be worn and kept fastened.[5] For operations involving significant quantities or a high risk of spillage, a chemical-resistant apron or coveralls should be worn.[3]

  • Respiratory Protection: All manipulations of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[5]

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Pre-Handling Preparations:

  • Verify that a certified chemical fume hood is functioning correctly.
  • Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.
  • Line the work surface within the fume hood with disposable, plastic-backed absorbent paper to contain any spills.[6]
  • Assemble all necessary apparatus and reagents before commencing work to streamline the in-hood procedures.

2. Compound Handling:

  • Don all required PPE before handling the chemical.
  • Conduct all weighing, transfer, and dissolution of the compound exclusively within the chemical fume hood.
  • Employ handling techniques that minimize the generation of dust or aerosols.
  • Use clearly labeled and chemically compatible containers for storage and during experimentation.

3. Post-Handling Procedures:

  • Thoroughly decontaminate all equipment and surfaces that may have come into contact with the compound.
  • Properly doff PPE to prevent cross-contamination, removing gloves last.
  • Wash hands thoroughly with soap and water upon exiting the laboratory.[4]

Disposal Plan

The disposal of this compound and associated waste must be managed in accordance with institutional and regulatory guidelines for hazardous materials.

  • Waste Classification: As a non-halogenated organic compound, all waste streams containing this compound must be segregated into a designated non-halogenated organic waste container.[7][8][9][10]

  • Waste Collection: All contaminated solid waste, including gloves, pipette tips, and absorbent paper, must be collected in the same designated hazardous waste container.

  • Container Labeling: The waste container must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal by the institution's environmental health and safety department.

Data Summary

The following table presents a summary of the available quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol
CAS Number 104975-02-2
Physical State Solid (Assumed)
Known Hazards Irritant (Inferred from similar compounds)

Experimental Protocols

No specific experimental protocols are cited in this safety and handling guide. All experimental work must be preceded by the development of a detailed, risk-assessed protocol that is approved by the relevant institutional safety committee.

Workflow Visualization

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Management prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solutions handle1->handle2 post1 Decontaminate Equipment & Surfaces handle2->post1 disp1 Collect Waste in Labeled Non-Halogenated Container handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Schedule Professional Disposal disp2->disp3

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.